ADIPOL
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1340-42-7 |
|---|---|
Fórmula molecular |
C10 H16 N2 O |
Sinónimos |
ADIPOL |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AdipoRon in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdipoRon, a synthetic, orally active small molecule, functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. In skeletal muscle, a critical tissue for systemic metabolic homeostasis, AdipoRon orchestrates a complex signaling network that culminates in enhanced mitochondrial function, improved glucose and lipid metabolism, and protection against atrophy. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of AdipoRon in skeletal muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: The AdipoR1/AMPK/PGC-1α Axis
AdipoRon exerts its primary effects in skeletal muscle through binding to and activating the adiponectin receptors, AdipoR1 and AdipoR2.[1] AdipoR1 is the predominant isoform in this tissue.[2][3] This interaction initiates a signaling cascade that is central to the metabolic benefits of AdipoRon.
The binding of AdipoRon to AdipoR1 triggers a conformational change in the receptor, leading to the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[4] The activation of AMPK is a pivotal event, as it subsequently phosphorylates and activates a range of downstream targets. One of the most significant of these is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[5][4][6]
PGC-1α is a master regulator of mitochondrial biogenesis and function.[7] Its activation by the AdipoRon-AdipoR1-AMPK axis leads to an increase in the expression of genes involved in mitochondrial respiration and fatty acid oxidation.[5][8] This results in an increased number of mitochondria and enhanced capacity for cellular energy production.
Furthermore, the activation of this pathway has been shown to promote a shift towards more oxidative muscle fiber types, which are more resistant to fatigue.[5][6]
In addition to the AMPK/PGC-1α axis, AdipoRon also stimulates the intrinsic ceramidase activity of the adiponectin receptors.[9][10] This leads to the hydrolysis of ceramides, which are lipid molecules implicated in insulin resistance and cellular stress, into sphingosine and a free fatty acid. The reduction in ceramide levels is another mechanism through which AdipoRon improves insulin sensitivity in skeletal muscle.
Quantitative Data on AdipoRon's Effects in Skeletal Muscle
The following tables summarize the quantitative effects of AdipoRon treatment on various parameters in skeletal muscle, as reported in the scientific literature.
Table 1: Effects of AdipoRon on Protein Expression and Phosphorylation
| Protein | Change | Model System | Treatment Details | Reference |
| Phospho-AMPK (Thr172) | Increased | C2C12 myotubes | 20 µM AdipoRon | [2][11] |
| Phospho-AMPK (Thr172) | Increased | Human Aortic VSMCs | 25 µM AdipoRon for 48 hr | [12] |
| PGC-1α | Increased protein levels | Gastrocnemius muscle (aged mice) | 1.2 mg/kg AdipoRon, 3x/week for 6 weeks | [5][13] |
| PGC-1α | Increased protein levels | NIH-3T3 fibroblasts | 50 µM AdipoRon for 48 hr | [5][13] |
| Ubiquitinated proteins | Upregulated | Mouse plantaris muscle | AdipoRon administration | [11] |
Table 2: Effects of AdipoRon on Gene Expression
| Gene | Change | Model System | Treatment Details | Reference |
| Ppargc1a (PGC-1α) | Increased mRNA expression | Gastrocnemius muscle (young mice) | Acute AdipoRon treatment | |
| Cpt1a, Acox1, Acadm | Increased mRNA expression | Gastrocnemius muscle (young mice) | Acute AdipoRon treatment | [5] |
| Murf1, Atrogin1 | Induction abolished | Apc Min/+ mice muscle | AdipoRon in drinking water | |
| Myh1, Myh2 (fast-type myosin) | Rescued decrease | Apc Min/+ mice muscle | AdipoRon in drinking water | [7] |
Table 3: Metabolic Effects of AdipoRon
| Parameter | Change | Model System | Treatment Details | Reference |
| Mitochondrial Membrane Potential | Increased | NIH-3T3 fibroblasts | 50 µM AdipoRon for 2 and 4 hr | [5] |
| Cellular Oxygen Consumption | Increased | NIH-3T3 fibroblasts | 50 µM AdipoRon | [5] |
| Cellular ATP Concentration | Significantly higher | NIH-3T3 fibroblasts | 50 µM AdipoRon for 12 hr | [5] |
| Fatty Acid Oxidation | Enhanced | Lean human myotubes | Globular adiponectin | [14] |
| Glucose Uptake | Increased | L6 myotubes | Tyr-Pro dipeptide (AdipoRon analog) | [15] |
Table 4: Physiological and Functional Effects of AdipoRon
| Parameter | Change | Model System | Treatment Details | Reference |
| Muscle Fiber Type | Enrichment of oxidative fibers | Aged mice | 1.2 mg/kg AdipoRon, 3x/week for 6 weeks | [6] |
| Muscle Contractile Force | Improved | Young mice | 1.2 mg/kg AdipoRon, 3x/week for 6 weeks | [5][6] |
| Resistance to Fatigue | Higher in EDL muscle | Young mice | 1.2 mg/kg AdipoRon, 3x/week for 6 weeks | [6] |
| Muscle Mass (Plantaris) | Decreased wet weight | Mice | Successive intravenous injections of AdipoRon | [11] |
| Muscle Fiber Cross-Sectional Area (Plantaris) | Significantly decreased | Mice | AdipoRon administration | [11] |
| Grip Strength | Attenuated reduction | Apc Min/+ mice | AdipoRon in drinking water |
Detailed Experimental Protocols
The following are synthesized protocols for key experiments used to investigate the mechanism of action of AdipoRon in skeletal muscle. These protocols are based on methodologies described in the cited literature.
In Vivo AdipoRon Treatment in Mice
This protocol describes the chronic administration of AdipoRon to mice to study its long-term effects on skeletal muscle.
-
Animal Model: C57BL/6J mice (aged or young, depending on the study's objective).
-
AdipoRon Preparation: Dissolve AdipoRon in a vehicle solution (e.g., PBS).
-
Administration: Administer AdipoRon at a dose of 1.2 mg/kg body weight via tail vein injection, three times per week for six weeks.[5][6] A control group should receive vehicle injections following the same schedule.
-
Functional Assessment: Perform functional tests such as rotarod and grip strength tests before and after the treatment period.[7]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect skeletal muscles (e.g., gastrocnemius, soleus, EDL, plantaris) for further analysis.
Western Blotting for Signaling Proteins
This protocol is for detecting the expression and phosphorylation status of key proteins in the AdipoRon signaling pathway.
-
Protein Extraction: Homogenize skeletal muscle tissue or cultured muscle cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-PGC-1α
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of genes of interest in skeletal muscle.
-
RNA Extraction: Extract total RNA from skeletal muscle tissue or cultured cells using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green PCR Master Mix with specific primers for the target genes (e.g., Ppargc1a, Adipor1, Adipor2, Cpt1a) and a housekeeping gene (e.g., Rn18s or Gapdh).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Glucose Uptake Assay
This protocol measures the rate of glucose uptake in cultured skeletal muscle cells (e.g., L6 myotubes).
-
Cell Culture: Differentiate L6 myoblasts into myotubes in a 24-well plate.
-
Serum Starvation: Serum-starve the myotubes for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treatment: Treat the cells with AdipoRon (e.g., 10-50 µM) or a vehicle control for a specified time (e.g., 30 minutes). An insulin-treated group can be included as a positive control.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to each well and incubate for 10-15 minutes.
-
Wash and Lyse: Stop the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalization: Normalize the glucose uptake to the total protein content in each well.
Mitochondrial Function Assays
These assays assess the impact of AdipoRon on mitochondrial activity.
-
Mitochondrial Membrane Potential (TMRE Assay):
-
Culture cells (e.g., NIH-3T3 or C2C12) in a 96-well plate.
-
Treat the cells with AdipoRon (e.g., 50 µM) for various time points (e.g., 2, 4, 12 hours).[5]
-
Incubate the cells with Tetramethylrhodamine, Ethyl Ester (TMRE) dye.
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates a higher mitochondrial membrane potential.
-
-
Cellular Respiration (Seahorse XF Analyzer):
-
Plate cells in a Seahorse XF cell culture microplate.
-
Treat the cells with AdipoRon.
-
Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.
-
Ceramidase Activity Assay
This protocol measures the ability of AdipoRon to stimulate ceramidase activity.
-
Cell Lysate Preparation: Prepare crude cell lysates from cells treated with or without AdipoRon.
-
Substrate Preparation: Resuspend a fluorescently labeled ceramide substrate (e.g., NBD C12-ceramide) in a detergent-containing buffer.
-
Enzyme Reaction: Incubate the cell lysate with the ceramide substrate at neutral pH (6.5-7.0).[16]
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Analysis: Separate the fluorescently labeled ceramide and its product (sphingosine) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of fluorescent product to determine the ceramidase activity.
Logical Relationships and Physiological Outcomes
The molecular actions of AdipoRon in skeletal muscle translate into a series of beneficial physiological outcomes. The following diagram illustrates the logical flow from the initial receptor binding to the systemic effects.
Conclusion
AdipoRon represents a promising therapeutic agent for a range of metabolic and age-related skeletal muscle disorders. Its ability to activate the AdipoR1/AMPK/PGC-1α signaling axis and stimulate ceramidase activity provides a multi-pronged approach to improving skeletal muscle metabolism and function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of AdipoRon and other adiponectin receptor agonists. Further research is warranted to fully elucidate the long-term effects and potential clinical applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of adiponectin receptors has negative impact on muscle mass in C2C12 myotubes and fast-type mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Administration of adiponectin receptor agonist AdipoRon relieves cancer cachexia by mitigating inflammation in tumour‐bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adiponectin increases fatty acid oxidation in skeletal muscle cells by sequential activation of AMP-activated protein kinase, p38 mitogen-activated protein kinase, and peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-mediated activation of ceramidase activity initiates the pleiotropic actions of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of adiponectin receptors has negative impact on muscle mass in C2C12 myotubes and fast-type mouse skeletal muscle | PLOS One [journals.plos.org]
- 12. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: implications toward suppression of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elifesciences.org [elifesciences.org]
- 14. Impaired activation of AMP-kinase and fatty acid oxidation by globular adiponectin in cultured human skeletal muscle of obese type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in silico characterization of adiponectin-receptor agonist dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pleiotropic Actions of Adiponectin are Initiated via Receptor-Mediated Activation of Ceramidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
What is the therapeutic potential of AdipoRon for metabolic syndrome?
An In-depth Technical Guide on the Therapeutic Potential of AdipoRon for Metabolic Syndrome
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Adiponectin, an adipokine predominantly secreted by adipocytes, has emerged as a key player in metabolic regulation with insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties.[1] Circulating levels of adiponectin are inversely correlated with body mass index (BMI) and the severity of metabolic syndrome.[2][3] Consequently, strategies to augment adiponectin signaling are being actively pursued as therapeutic avenues. AdipoRon is an orally active, small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2, that mimics the beneficial effects of adiponectin.[1][4] This technical guide provides a comprehensive overview of the therapeutic potential of AdipoRon for metabolic syndrome, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in key studies.
Mechanism of Action: AdipoRon Signaling Pathways
AdipoRon exerts its therapeutic effects by binding to and activating AdipoR1 and AdipoR2, which subsequently triggers downstream signaling cascades that are crucial for regulating glucose and lipid metabolism.[1][5] The activation of these receptors and their downstream pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways, forms the molecular basis of AdipoRon's therapeutic potential.[6][7]
AdipoR1-AMPK Pathway
AdipoR1 is ubiquitously expressed, with high levels in skeletal muscle.[7] Upon binding of AdipoRon, AdipoR1 activates AMPK, a central regulator of cellular energy homeostasis.[8] Activated AMPK stimulates glucose uptake and fatty acid oxidation in skeletal muscle, contributing to improved insulin sensitivity and reduced lipid accumulation.[6][7]
AdipoR2-PPARα Pathway
AdipoR2 is predominantly expressed in the liver.[7] AdipoRon's activation of AdipoR2 leads to the stimulation of the PPARα pathway.[9] PPARα is a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid oxidation.[7] This pathway is instrumental in reducing hepatic steatosis and improving lipid profiles.
Preclinical Evidence in Models of Metabolic Syndrome
Numerous preclinical studies have demonstrated the therapeutic efficacy of AdipoRon in various animal models of metabolic syndrome. These studies have consistently shown improvements in glucose homeostasis, lipid metabolism, and insulin sensitivity.
Effects on Glucose and Lipid Metabolism in Diet-Induced Obese Mice
A key study investigated the effects of AdipoRon in mice fed a high-fat diet (HFD), a common model for metabolic syndrome. Oral administration of AdipoRon significantly improved metabolic parameters without affecting body weight or food intake.[10][11]
| Parameter | Control (HFD) | AdipoRon (50 mg/kg, p.o.) | Reference |
| Fasting Plasma Glucose | Elevated | Significantly Reduced | [10] |
| Fasting Plasma Insulin | Elevated | Significantly Reduced | [10] |
| Plasma Free Fatty Acids | Elevated | Significantly Reduced | [10] |
| Plasma Triglycerides | Elevated | Significantly Reduced | [10] |
| Glucose Tolerance | Impaired | Improved | [10] |
Effects on Diabetic Nephropathy in db/db Mice
In a model of type 2 diabetes (db/db mice), AdipoRon demonstrated protective effects against diabetic nephropathy, a common complication of metabolic syndrome.[9]
| Parameter | db/db Control | AdipoRon (30 mg/kg in diet) | Reference |
| Urinary Albumin | Increased | Significantly Decreased | [9] |
| Renal AdipoR1/AdipoR2 Expression | Decreased | Restored | [9] |
| Renal AMPK Phosphorylation | Decreased | Increased | [9] |
| Renal PPARα Expression | Decreased | Increased | [9] |
| Urinary Oxidative Stress Markers | Increased | Decreased | [9] |
Experimental Protocols
In Vivo Study in High-Fat Diet-Induced Obese Mice
-
Animal Model: C57BL/6 mice fed a high-fat diet to induce obesity and insulin resistance.[10]
-
Treatment: AdipoRon was administered orally at a dose of 50 mg/kg body weight for 8-10 days.[2][3][10]
-
Metabolic Analysis: Fasting blood glucose, insulin, free fatty acids, and triglycerides were measured. Glucose tolerance tests were performed to assess insulin sensitivity.[10]
-
Gene Expression Analysis: Expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and gluconeogenesis were analyzed in liver and muscle tissues.[10]
In Vivo Study in db/db Mice
-
Animal Model: Six-week-old male C57BLKS/J db/db mice, a genetic model of type 2 diabetes.[9]
-
Treatment: AdipoRon was mixed into the diet at a concentration of 30 mg/kg and administered for a specified duration.[9]
-
Renal Function Assessment: Urinary albumin excretion and oxidative stress markers were measured.[9]
-
Histological and Molecular Analysis: Kidney tissues were examined for pathological changes. Expression and phosphorylation of key proteins in the AdipoR signaling pathways (AdipoR1, AdipoR2, AMPK, PPARα) were determined by Western blotting and immunohistochemistry.[9]
Therapeutic Potential and Future Directions
The preclinical data strongly support the therapeutic potential of AdipoRon for metabolic syndrome. By activating both AdipoR1 and AdipoR2, AdipoRon offers a multi-faceted approach to treating this complex disorder. Its ability to improve insulin sensitivity, glucose tolerance, and lipid metabolism, as well as protect against end-organ damage like diabetic nephropathy, makes it a promising therapeutic candidate.[1][9][11] Moreover, AdipoRon has been shown to prolong the lifespan of obese diabetic mice, highlighting its potential to improve overall healthspan.[1][5]
Despite these promising preclinical findings, the journey of AdipoRon to the clinic is still in its early stages. A significant challenge is its poor solubility and bioavailability, which researchers are addressing by developing derivatives with improved pharmacokinetic properties.[12] To date, clinical trials in humans have not been extensively reported, and further research is necessary to establish the safety and efficacy of AdipoRon in patients with metabolic syndrome.[13]
Conclusion
AdipoRon, a small-molecule agonist of the adiponectin receptors, has demonstrated significant therapeutic potential for metabolic syndrome in preclinical models. Its mechanism of action, centered on the activation of the AMPK and PPARα pathways, effectively counteracts the key pathological features of metabolic syndrome, including insulin resistance, dyslipidemia, and inflammation. While further research, particularly clinical trials, is needed to validate these findings in humans, AdipoRon represents a novel and promising therapeutic strategy for the management of metabolic syndrome and its associated complications.
References
- 1. Possible new therapeutic approach for obesity-related diseases: Role of adiponectin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Potential of Developing and Implementing Use of Adiponectin-Targeted Therapeutics for Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Examining the Potential of Developing and Implementing Use of Adiponectin-Targeted Therapeutics for Metabolic and Cardiovascular Diseases [frontiersin.org]
- 4. Frontiers | Adiponectin/AdipoR Research and Its Implications for Lifestyle-Related Diseases [frontiersin.org]
- 5. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Adiponectin Action: Implication of Adiponectin Receptor Agonism in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
AdipoRon: A Comprehensive Technical Guide on its Ameliorative Effects on Insulin Sensitivity and Glucose Intolerance
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdipoRon, a synthetic, orally active small-molecule, has emerged as a significant therapeutic candidate for metabolic diseases by mimicking the effects of adiponectin. As an agonist for the adiponectin receptors, AdipoR1 and AdipoR2, AdipoRon has been demonstrated to improve insulin resistance, glucose intolerance, and dyslipidemia in preclinical models.[1] This technical guide provides an in-depth analysis of AdipoRon's mechanism of action, its quantitative effects on key metabolic parameters, and detailed protocols for essential experimental procedures used to evaluate its efficacy. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.
Core Mechanism of Action: AdipoR Activation and Downstream Signaling
AdipoRon exerts its therapeutic effects by binding to and activating the two main adiponectin receptors, AdipoR1 and AdipoR2, with Kd values of 1.8 μM and 3.1 μM, respectively.[1] This activation initiates a cascade of intracellular signaling events that are central to regulating glucose and lipid metabolism. The primary pathways stimulated by AdipoRon are the AMP-activated protein kinase (AMPK) pathway, predominantly via AdipoR1, and the peroxisome proliferator-activated receptor alpha (PPARα) pathway, mainly through AdipoR2.[1][2][3][4][5]
Activation of AMPK, a critical cellular energy sensor, leads to a metabolic switch from anabolic to catabolic processes.[6] This includes the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), which in turn reduces fatty acid synthesis and promotes fatty acid oxidation.[3] Concurrently, AdipoRon-mediated activation of PPARα further enhances fatty acid oxidation.[3]
Furthermore, these signaling cascades influence the activity of other crucial metabolic regulators, including the transcriptional coactivator PGC-1α and the NAD+-dependent deacetylase SIRT1. The activation of the AMPK/SIRT1 axis promotes mitochondrial biogenesis and enhances cellular energy homeostasis.[7][8][9][10][11] This multifaceted mechanism collectively contributes to the amelioration of insulin resistance and the improvement of glucose tolerance.[1][9][12]
Quantitative Data on Metabolic Improvements
The administration of AdipoRon has shown significant dose-dependent improvements in metabolic parameters in various preclinical models of insulin resistance and type 2 diabetes.
Effects on Glucose Homeostasis in Diabetic Mice
Studies in genetically obese and diabetic db/db mice have demonstrated AdipoRon's potent effects on glucose metabolism.
Table 1: Effect of AdipoRon on Blood Glucose in db/db Mice
| Parameter | Control (db/db) | AdipoRon-Treated (db/db) | Treatment Details | Reference |
| Fasting Blood Glucose | 531.5 ± 28.7 mg/dl | 576.8 ± 13.1 mg/dl | 10 mg/kg/day, oral gavage, 2 weeks | [12] |
| Body Weight | 52.0 ± 2.5 g | 55.52 ± 1.06 g | 10 mg/kg/day, oral gavage, 2 weeks | [12] |
Note: In this particular study, a 2-week treatment did not significantly alter fasting blood glucose or body weight, though it did improve vascular function, suggesting a complex, time- and tissue-dependent response.[12] Other studies have shown that AdipoRon can ameliorate hyperglycemia.[13]
Effects on Insulin Sensitivity in High-Fat Diet-Induced Obese Mice
Oral administration of AdipoRon to mice on a high-fat diet (HFD) has been shown to improve insulin sensitivity and glucose tolerance.
Table 2: AdipoRon's Effect on Glucose and Insulin Tolerance in HFD Mice
| Test | Parameter | HFD Control | HFD + AdipoRon | Treatment Details | Reference |
| Glucose Tolerance Test | Blood Glucose (mg/dL) at 120 min | ~250 | ~150 | 50 mg/kg/day, oral, 8 days | [9] |
| Insulin Tolerance Test | Blood Glucose (% of baseline) at 60 min | ~75% | ~50% | 50 mg/kg/day, oral, 8 days | [9] |
Molecular Markers of AdipoRon Activity
AdipoRon treatment leads to the activation of key signaling proteins. The phosphorylation of AMPK at threonine 172 (Thr172) is a reliable indicator of its activation.[14]
Table 3: AdipoRon-Induced AMPK Phosphorylation
| Cell Type / Tissue | Treatment | Fold Increase in p-AMPK (Thr172) | Reference |
| NIH-3T3 Fibroblasts | 10 µM AdipoRon, 10 min | Significant Increase | [7] |
| NIH-3T3 Fibroblasts | 50 µM AdipoRon, 10 min | Significant Increase | [7] |
| C2C12 Myotubes | 50 µM AdipoRon, 10 min | Significant Increase | [7] |
| Human Aortic VSMCs | 25 µM AdipoRon, 6 min | Rapid & Sustained Increase | [15] |
| Mouse Skeletal Muscle | 50 mg/kg AdipoRon, IV, 7.5 min | Significant Increase | [13] |
Detailed Experimental Protocols
The following are standardized protocols for key assays used to evaluate the effects of AdipoRon on insulin sensitivity and glucose intolerance.
Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the ability of an organism to clear a glucose load from the bloodstream.[16]
Materials:
-
Mice (e.g., C57BL/6J on HFD, db/db mice)
-
Sterile 50% Dextrose (Glucose) Solution
-
Oral gavage needles (18G, curved)
-
Handheld glucometer and test strips
-
Microvette tubes for blood collection (optional, for insulin measurement)
Procedure:
-
Fasting: Fast mice for 4-6 hours (or up to 16 hours depending on the specific experimental design) with free access to water.[17][18]
-
Baseline Measurement (t=0): Weigh each mouse. Obtain a baseline blood glucose reading by collecting a small drop of blood from the tail vein.[17]
-
Glucose Administration: Administer a calculated dose of glucose (typically 1-2 g/kg body weight) via oral gavage.[18][19] The volume should be carefully calculated (e.g., for a 2g/kg dose from a 50% solution, administer 4 µL/g body weight).
-
Blood Glucose Monitoring: Collect blood from the tail vein at subsequent time points, typically 15, 30, 60, and 120 minutes after glucose administration, and measure blood glucose levels.[17]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each experimental group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Intraperitoneal Insulin Tolerance Test (IPITT) in Mice
This test measures the whole-body response to insulin, indicating insulin sensitivity.[20]
Materials:
-
Mice
-
Humulin R (or other regular insulin)
-
Sterile 0.9% Saline
-
Handheld glucometer and test strips
-
25% Dextrose solution (for emergency use in case of severe hypoglycemia)
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.[21]
-
Baseline Measurement (t=0): Weigh each mouse. Obtain a baseline blood glucose reading from the tail vein.
-
Insulin Preparation: Prepare a working solution of insulin in sterile saline. The dose can range from 0.5 to 2.0 U/kg depending on the mouse model's insulin sensitivity.[22]
-
Insulin Administration: Inject the calculated dose of insulin intraperitoneally (IP).[23]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at 15, 30, 45, and 60 minutes post-injection.[19][24]
-
Animal Monitoring: Closely monitor mice for signs of hypoglycemic shock (lethargy, seizures).[22] Have a glucose solution ready for administration if needed.[22]
-
Data Analysis: Plot blood glucose levels as a percentage of the baseline measurement at each time point. A faster and deeper drop in blood glucose indicates greater insulin sensitivity.
Western Blot for AMPK Phosphorylation
This protocol details the detection of phosphorylated AMPK (p-AMPK) as a marker of its activation.[14]
Procedure:
-
Sample Preparation:
-
Treat cells or tissues with AdipoRon for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[25]
-
Quantify protein concentration using a BCA assay.[25]
-
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE loading buffer for 5-10 minutes.[14][26]
-
-
SDS-PAGE and Transfer:
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: BSA is preferred over milk for phospho-protein detection to reduce background.[26][27]
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα Thr172) diluted in 5% BSA/TBST, typically overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system.[25]
-
To normalize the data, strip the membrane and re-probe with an antibody against total AMPKα to ensure that observed changes are due to phosphorylation status and not variations in total protein amount.[14]
-
Quantify band intensity using densitometry software and express the results as a ratio of p-AMPK to total AMPK.[25]
-
SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1, which can be modulated by AdipoRon's downstream signaling.
Materials:
-
SIRT1 Activity Assay Kit (e.g., from Cayman Chemical, Abcam, Sigma-Aldrich)[28][29][30]
-
Purified recombinant SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+
-
Developer solution
-
96-well black opaque bottom plates
-
Fluorometric plate reader (Ex: 350-360 nm, Em: 450-465 nm)
Procedure (General Principle):
-
Reaction Setup: In a 96-well plate, combine the assay buffer, NAD+, and the fluorogenic substrate.
-
Sample Addition: Add the experimental sample (e.g., lysate from AdipoRon-treated cells) or purified SIRT1 enzyme. Include positive (SIRT1 enzyme) and negative (no enzyme) controls.
-
Enzyme Reaction: Initiate the reaction by adding the SIRT1 enzyme. Incubate the plate at 37°C for 30-45 minutes.[28][30] During this time, SIRT1 will deacetylate the substrate in an NAD+-dependent manner.
-
Development: Add the developer solution to each well. This solution contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorescent group.[30]
-
Fluorescence Measurement: Incubate for an additional 15-30 minutes at room temperature.[28][31] Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.[28]
-
Data Analysis: The fluorescence intensity is directly proportional to the SIRT1 activity. Quantify the activity based on a standard curve if provided with the kit.
Logical Framework: From Molecular Action to Physiological Effect
The therapeutic effects of AdipoRon on insulin sensitivity and glucose tolerance can be understood through a logical progression from receptor binding to systemic metabolic improvement.
Conclusion
AdipoRon represents a promising pharmacological strategy for combating insulin resistance and type 2 diabetes. Its ability to act as an orally available adiponectin mimetic allows it to activate critical metabolic signaling pathways, including AMPK and PPARα. The resulting cellular changes—enhanced fatty acid oxidation, increased glucose uptake, and improved mitochondrial function—translate into significant physiological benefits, including improved insulin sensitivity and glucose tolerance. The data and protocols presented in this guide offer a robust framework for researchers to further investigate and develop AdipoRon and similar adiponectin receptor agonists as next-generation therapeutics for metabolic disorders.
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AdipoRon and Other Adiponectin Receptor Agonists as Potential Candidates in Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
- 8. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Examining the Potential of Developing and Implementing Use of Adiponectin-Targeted Therapeutics for Metabolic and Cardiovascular Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Involvement of adiponectin-SIRT1-AMPK signaling in the protective action of rosiglitazone against alcoholic fatty liver in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice | PLOS One [journals.plos.org]
- 13. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: implications toward suppression of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucose Tolerance Test in Mice [bio-protocol.org]
- 17. protocols.io [protocols.io]
- 18. IP Glucose Tolerance Test in Mouse [protocols.io]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
- 20. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. protocols.io [protocols.io]
- 22. mmpc.org [mmpc.org]
- 23. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. researchgate.net [researchgate.net]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. abcam.com [abcam.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. bpsbioscience.com [bpsbioscience.com]
The Role of AdipoRon in Mitochondrial Biogenesis and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. Adiponectin, an adipokine, is known for its insulin-sensitizing and anti-inflammatory properties, many of which are mediated through the regulation of mitochondrial function. AdipoRon mimics these beneficial effects, making it a promising therapeutic candidate for metabolic diseases. This technical guide provides an in-depth overview of the role of AdipoRon in mitochondrial biogenesis and function, detailing the underlying signaling pathways, summarizing quantitative data from key studies, and providing experimental protocols for researchers.
Core Signaling Pathways
AdipoRon primarily exerts its effects on mitochondria through the activation of the AMP-activated protein kinase (AMPK) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling axis. Activation of adiponectin receptors by AdipoRon initiates a cascade that leads to increased mitochondrial biogenesis, improved mitochondrial function, and enhanced cellular energy metabolism.[1][2][3]
AdipoRon-Mediated Signaling Cascade
Caption: AdipoRon signaling pathway leading to mitochondrial biogenesis and enhanced function.
Quantitative Data on AdipoRon's Effects
The following tables summarize the quantitative effects of AdipoRon on various mitochondrial parameters as reported in key studies.
Table 1: In Vitro Effects of AdipoRon on Mitochondrial Function
| Parameter | Cell Type | AdipoRon Concentration | Duration of Treatment | Observed Effect | Reference |
| Mitochondrial Membrane Potential | NIH-3T3 fibroblasts | 50 µM | 2 and 4 hours | Increased | |
| Differentiated C2C12 myotubes | 10 µM and 50 µM | 2 and 4 hours | Increased | [4] | |
| Oxygen Consumption | NIH-3T3 fibroblasts | 50 µM | 2 and 4 hours | Increased | |
| ATP Concentration | NIH-3T3 fibroblasts | 50 µM | 12 hours | Significantly higher | |
| AMPK Phosphorylation (Thr172) | NIH-3T3 fibroblasts | 10 µM and 50 µM | 10 minutes | Increased | |
| Differentiated C2C12 myotubes | 50 µM | 10 minutes | Increased | ||
| Ppargc1a (PGC-1α) Transcript Levels | NIH-3T3 fibroblasts | 50 µM | 90 minutes | Increased | |
| Differentiated C2C12 myotubes | 10 µM and 50 µM | 90 minutes | Increased | ||
| PGC-1α Target Gene Expression (Cpt1a, Acox1, Acadm) | NIH-3T3 fibroblasts | 10 µM and 50 µM | 90 minutes | Significantly increased |
Table 2: In Vivo Effects of AdipoRon on Mitochondrial-Related Parameters
| Parameter | Animal Model | AdipoRon Dosage | Duration of Treatment | Tissue | Observed Effect | Reference |
| PGC-1α Protein Levels | Young male B6C3F1 mice | 1.2 mg/kg BW, IV, 3x/week | 6 weeks | Gastrocnemius muscle | Increased | |
| VDAC Protein Levels (Mitochondrial Content) | Young male B6C3F1 mice | 1.2 mg/kg BW, IV, 3x/week | 6 weeks | Gastrocnemius muscle | Increased | |
| ATP Content | Aged (24-month-old) male C57BL/6J mice | 20 and 40 mg/kg | Not specified | Skin | Elevated level |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Culture and AdipoRon Treatment
This protocol describes the general procedure for culturing cells and treating them with AdipoRon for mitochondrial studies.
Caption: General workflow for cell culture and AdipoRon treatment.
Protocol:
-
Cell Seeding: Plate cells (e.g., NIH-3T3 fibroblasts, C2C12 myoblasts) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth and treatment response.
-
Cell Culture: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For C2C12 myoblasts, differentiation into myotubes is often induced by switching to a low-serum differentiation medium.
-
AdipoRon Preparation: Prepare a stock solution of AdipoRon in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM, 50 µM) immediately before use.
-
Treatment: Replace the culture medium with the AdipoRon-containing medium. For control cells, use a medium containing the same concentration of DMSO as the AdipoRon-treated cells.
-
Incubation: Incubate the cells for the desired period (e.g., 10 minutes for signaling studies, 2-48 hours for functional and gene expression assays).
-
Harvesting: After incubation, harvest the cells for downstream analysis.
Western Blotting for Protein Expression
This protocol details the detection of key proteins in the AdipoRon signaling pathway, such as phosphorylated AMPK (p-AMPK) and PGC-1α.[5][6][7]
Protocol:
-
Protein Extraction: Lyse AdipoRon-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-AMPK, anti-AMPK, anti-PGC-1α, anti-VDAC) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Quantitative Real-Time PCR (qPCR) for Gene Expression
This protocol is for measuring the mRNA levels of PGC-1α and its target genes.[8]
Protocol:
-
RNA Extraction: Isolate total RNA from AdipoRon-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers for Ppargc1a, Cpt1a, Acox1, Acadm, and a reference gene (e.g., Rn18s, Actb).
-
Thermocycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Mitochondrial Membrane Potential Assay (TMRE)
This assay measures changes in mitochondrial membrane potential, an indicator of mitochondrial health.[1][9][10][11][12]
Caption: Workflow for the TMRE mitochondrial membrane potential assay.
Protocol:
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and treat with AdipoRon as described above. Include wells for unstained cells (background) and cells treated with a mitochondrial uncoupler like FCCP (positive control for depolarization).
-
TMRE Staining: Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed culture medium (e.g., 100-200 nM).
-
Incubation: Remove the treatment medium and add the TMRE staining solution to each well. Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently aspirate the TMRE solution and wash the cells with a suitable assay buffer (e.g., PBS or Hank's Balanced Salt Solution).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission wavelength of approximately 549/575 nm.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[2][13][14][15][16]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
AdipoRon Treatment: Treat cells with AdipoRon for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Compound Loading: Load the injection ports of the sensor cartridge with mitochondrial stress test compounds: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Seahorse XF Assay: Calibrate the sensor cartridge and then replace the calibration plate with the cell plate. Run the mitochondrial stress test protocol on the Seahorse XF Analyzer.
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Conclusion
AdipoRon has emerged as a potent activator of mitochondrial biogenesis and function. By stimulating the AdipoR1/R2-AMPK-PGC-1α signaling pathway, AdipoRon enhances mitochondrial respiration, increases ATP production, and promotes the generation of new mitochondria. These effects underscore the therapeutic potential of AdipoRon for a range of metabolic disorders characterized by mitochondrial dysfunction. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of AdipoRon and to explore its utility in various disease models. As research in this area continues, AdipoRon may prove to be a valuable tool in the development of novel therapies targeting mitochondrial health.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peer review in Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. origene.com [origene.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. raybiotech.com [raybiotech.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Functional Mitochondrial Staining | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.protocols.io [content.protocols.io]
- 15. tabaslab.com [tabaslab.com]
- 16. agilent.com [agilent.com]
AdipoRon's Impact on Adipocytokine Signaling Pathways: A Technical Guide
Abstract
AdipoRon is a synthetic, orally active small-molecule agonist that targets the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] As such, it mimics the beneficial metabolic and anti-inflammatory effects of adiponectin, an endogenous adipocytokine whose levels are often dysregulated in metabolic diseases.[2][3] This document provides a comprehensive technical overview of AdipoRon's mechanism of action, focusing on its modulation of key adipocytokine signaling pathways. It details the core signaling cascades, presents quantitative data from various studies, outlines common experimental protocols for investigating its effects, and provides visual diagrams of the molecular pathways.
Core Signaling Pathways Modulated by AdipoRon
AdipoRon exerts its pleiotropic effects by binding to and activating AdipoR1 and AdipoR2, initiating a cascade of downstream signaling events.[1][4] The primary pathways influenced are the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor alpha (PPARα) pathways, which are central to regulating cellular energy homeostasis and lipid metabolism.[5][6]
Activation of the AMPK Signaling Pathway
Activation of AMPK is a cornerstone of AdipoRon's mechanism, primarily mediated through AdipoR1.[5][6] Upon binding, AdipoRon induces a conformational change in the receptor, leading to the phosphorylation and activation of AMPK at the Threonine-172 residue.[7] Activated AMPK acts as a master metabolic switch.[5]
Key downstream effects of AMPK activation by AdipoRon include:
-
Inhibition of Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes, such as acetyl-CoA carboxylase (ACC), leading to a reduction in fatty acid synthesis.[2][8]
-
Stimulation of Catabolic Pathways: It promotes ATP-producing processes, including fatty acid oxidation and glucose uptake.[9]
-
Mitochondrial Biogenesis: AdipoRon-activated AMPK can lead to the upregulation of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α), a key regulator of mitochondrial proliferation and energy metabolism.[3][5][7]
Activation of the PPARα Signaling Pathway
AdipoRon also activates the PPARα pathway, a function predominantly associated with AdipoR2.[5][6] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of genes involved in lipid metabolism.[10] Activation of PPARα by AdipoRon leads to increased transcription of genes encoding proteins for fatty acid transport and oxidation, such as carnitine palmitoyltransferase-1 (CPT-1).[10][11] This complements the AMPK pathway to robustly enhance lipid catabolism.
Anti-Inflammatory Signaling Pathways
A critical function of AdipoRon is its ability to suppress inflammatory responses, a hallmark of many metabolic diseases. It achieves this by inhibiting several pro-inflammatory signaling cascades.
-
Inhibition of NF-κB: AdipoRon has been shown to attenuate the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.[12][13] This leads to a decreased expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][14][15]
-
Modulation of MAP Kinase Pathways: AdipoRon can suppress the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38-MAPK), pathways often activated by inflammatory stimuli like lipopolysaccharide (LPS).[15][16]
-
Interaction with Leptin Signaling: In pathological states, the adipokine leptin can promote inflammation and cell proliferation. AdipoRon has been demonstrated to counteract these effects by inhibiting leptin-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[17]
Quantitative Data on AdipoRon's Effects
The following tables summarize quantitative findings from various studies, demonstrating AdipoRon's impact on key molecular targets.
Table 1: Effects of AdipoRon on Protein Phosphorylation and Expression
| Target Protein | Experimental Model | AdipoRon Treatment | Observed Effect | Reference |
| p-AMPKThr172 | C3H10T1/2 cells | 10 and 20 µM | Significant increase in phosphorylation | [2] |
| p-AMPKThr172 | Vascular Smooth Muscle Cells | 25, 50, 100 µM (48 hr) | ~4.4, ~5.1, and ~6.7-fold increases, respectively | [8] |
| p-ACC | C3H10T1/2 cells | 10 and 20 µM | Significant increase in phosphorylation | [2] |
| NF-κB p65 | HFD-fed mice glomeruli | in vivo | 70% reduction in activation (p < 0.001) | [15] |
| p-JNK | LPS-treated podocytes | in vitro | 36% reduction in phosphorylation (p < 0.001) | [15][16] |
| p-p38 MAPK | LPS-treated podocytes | in vitro | 22% reduction in phosphorylation (p < 0.001) | [15][16] |
| p-mTOR | Vascular Smooth Muscle Cells | 25 µM | ~67% decrease in basal phosphorylation | [8] |
| p-STAT3 | Pancreatic cancer cells | in vitro | Inhibition of leptin-induced phosphorylation | [17] |
Table 2: Effects of AdipoRon on Cytokine and Gene Expression
| Target Molecule | Experimental Model | AdipoRon Treatment | Observed Effect | Reference |
| TNF-α | HFD-fed mice glomeruli | in vivo | 48% reduction in expression (p < 0.01) | [15] |
| TNF-α Secretion | LPS-treated podocytes | in vitro | 32% reduction (p < 0.01) | [15][16] |
| IL-1β | HFD-fed mice glomeruli | in vivo | 51% reduction in expression (p < 0.001) | [15] |
| IL-6 | HFD-fed mice kidney | in vivo | 21% reduction in expression (p < 0.05) | [15] |
| Ppargc1a mRNA | Primate PBMC cells | 50 µM (1 hr) | Significant increase in transcript levels | [7] |
| IL-10 | Rat myocardial tissue | in vivo (CPB model) | Increased plasma levels | [13] |
Experimental Protocols & Methodologies
Investigating the effects of AdipoRon involves a range of standard molecular and cellular biology techniques.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine myoblast C2C12 cells, human embryonic kidney (HEK293) cells, vascular smooth muscle cells (VSMCs), human podocytes, and various cancer cell lines.[7][8][9][15]
-
AdipoRon Preparation: AdipoRon is typically supplied as a lyophilized powder and reconstituted in a solvent like DMSO to create a stock solution (e.g., 10 mM).[4]
-
Treatment Conditions: Working concentrations often range from 10 µM to 100 µM, with treatment durations varying from minutes for acute signaling events (e.g., phosphorylation) to 24-48 hours for changes in gene or protein expression.[7][8][14]
Western Blotting
Western blotting is the primary method for analyzing changes in protein expression and phosphorylation status.
-
Cell Lysis: Cells are treated with AdipoRon, washed with PBS, and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-NF-κB). This is followed by incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imager or film. Densitometry analysis is used for quantification, often normalizing phosphoproteins to their total protein counterparts.[18]
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in the mRNA levels of AdipoRon's target genes.
-
RNA Extraction: Total RNA is isolated from AdipoRon-treated cells using a commercial kit (e.g., TRIzol or RNeasy kit).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a fluorescent dye like SYBR Green or probe-based chemistry (e.g., TaqMan). Specific primers are designed for target genes (Ppargc1a, TNFa, etc.) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative CT (ΔΔCT) method.[19]
Conclusion
AdipoRon is a powerful pharmacological tool and a promising therapeutic candidate that faithfully recapitulates the signaling actions of adiponectin. Its ability to activate the AMPK and PPARα pathways positions it as a potent modulator of glucose and lipid metabolism. Furthermore, its capacity to suppress key pro-inflammatory pathways, including NF-κB and JNK/p38 MAPK, underscores its potential for treating conditions with an inflammatory component, such as obesity-related renal and cardiovascular complications. The data and protocols summarized in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of targeting adiponectin receptor signaling.
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 5. Mechanisms of Adiponectin Action: Implication of Adiponectin Receptor Agonism in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 7. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: implications toward suppression of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adiponectin receptors AdipoR1 and AdipoR2 activate ERK1/2 through a Src/Ras-dependent pathway and stimulate cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AdipoRon Inhibits Neuroinflammation Induced by Deep Hypothermic Circulatory Arrest Involving the AMPK/NF-κB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AdipoRon Attenuates Inflammation and Impairment of Cardiac Function Associated With Cardiopulmonary Bypass-Induced Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adiponectin receptor agonist AdipoRon ameliorates renal inflammation in diet-induced obese mice and endotoxin-treated human glomeruli ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adiponectin receptor agonist AdipoRon ameliorates renal inflammation in diet-induced obese mice and endotoxin-treated human glomeruli ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Western Blot Detection of Adipogenic Protein | Springer Nature Experiments [experiments.springernature.com]
- 19. diva-portal.org [diva-portal.org]
The Anti-inflammatory Potential of AdipoRon: An In Vitro Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
AdipoRon, a synthetic, orally active small-molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), has emerged as a promising therapeutic candidate for a range of inflammatory conditions. By mimicking the effects of the endogenous hormone adiponectin, AdipoRon has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of AdipoRon, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: AMPK Activation and NF-κB Inhibition
AdipoRon exerts its anti-inflammatory effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and metabolism.[1][2][3][4][5] Activation of AMPK by AdipoRon leads to the subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of the inflammatory response.[1][6][7] NF-κB is responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. By suppressing NF-κB activation, AdipoRon effectively dampens the inflammatory cascade.[1][2][6]
Quantitative Analysis of AdipoRon's Anti-inflammatory Effects
The following tables summarize the quantitative data from various in vitro studies, highlighting the dose-dependent anti-inflammatory efficacy of AdipoRon in different cell types.
Table 1: Effect of AdipoRon on Pro-inflammatory Cytokine and Chemokine Release in Human Lung Macrophages [8][9]
| Cell Type | Inflammatory Stimulus | AdipoRon Concentration (µM) | Inhibited Cytokines/Chemokines |
| Human Lung Macrophages | Lipopolysaccharide (LPS) | 25 - 50 | TNF-α, IL-6, CCL3, CCL4, CCL5, CXCL1, CXCL8, CXCL10 |
| Human Lung Macrophages | Poly (I:C) | 25 - 50 | TNF-α, IL-6, CCL3, CCL4, CCL5, CXCL1, CXCL8, CXCL10 |
| Human Lung Macrophages | Interleukin-4 (IL-4) | 25 - 50 | CCL13, CCL17, CCL22 |
Table 2: AdipoRon's Anti-inflammatory Effects in Various Cell Types
| Cell Type | Inflammatory Stimulus | AdipoRon Concentration | Key Anti-inflammatory Effects | Reference |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Not specified | Inhibition of pro-inflammatory cytokine production | [1] |
| Cardiac Myocytes | Lipopolysaccharide (LPS) or TNF-α | Not specified | Attenuated activation of NF-κB and upregulation of TNF-α, IL-1β, CCL2 | [2] |
| Cardiac Fibroblasts | Lipopolysaccharide (LPS) or TNF-α | Not specified | Attenuated activation of NF-κB and upregulation of TNF-α, IL-1β, CCL2 | [2] |
| Vascular Endothelial Cells | Lipopolysaccharide (LPS) or TNF-α | Not specified | Attenuated activation of NF-κB and upregulation of TNF-α, IL-1β, CCL2 | [2] |
| Human Intervertebral Disc Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | 2 µM | Downregulation of pro-inflammatory and catabolic factors | [6] |
| Epidermal Stem Cells | Lipopolysaccharide (LPS) | Not specified | Reversed LPS-induced mitochondrial ROS generation | [3] |
| NRK52E Cells (Rat Kidney Epithelial) | Iopromide | Not specified | Decreased LDH release and increased cell vitality | [4] |
Key Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway modulated by AdipoRon and a general experimental workflow for assessing its anti-inflammatory properties in vitro.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anti-inflammatory properties of AdipoRon in vitro.
Protocol 1: Determination of AdipoRon's Effect on Cytokine Production in Macrophages
1. Cell Culture and Seeding:
-
Culture human monocyte-derived macrophages (MDMs) or a macrophage-like cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in 24-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere for 24 hours.
2. AdipoRon Pre-treatment:
-
Prepare stock solutions of AdipoRon in DMSO and dilute to final concentrations (e.g., 10, 25, 50 µM) in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of AdipoRon.
-
Incubate the cells for 1-2 hours.
3. Inflammatory Stimulation:
-
Prepare a solution of an inflammatory stimulus, such as Lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL.
-
Add the LPS solution to the wells containing the AdipoRon-treated cells. Include a vehicle control (DMSO) and a positive control (LPS only).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
4. Sample Collection and Analysis:
-
Centrifuge the plates to pellet any detached cells.
-
Collect the cell culture supernatant for cytokine analysis.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of AMPK Activation and NF-κB Inhibition
1. Cell Culture and Treatment:
-
Follow steps 1-3 from Protocol 1, using appropriate cell densities for larger format plates (e.g., 6-well plates). A shorter incubation time after inflammatory stimulation (e.g., 30-60 minutes) may be optimal for observing signaling protein phosphorylation.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to each well to lyse the cells.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
4. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated NF-κB p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Densitometry Analysis:
-
Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory properties of AdipoRon. Its ability to activate the AMPK pathway and subsequently inhibit NF-κB signaling provides a solid mechanistic basis for its therapeutic potential. The data presented in this guide, along with the detailed protocols, offer a valuable resource for researchers and drug development professionals interested in further exploring the role of AdipoRon in mitigating inflammatory processes. Future in vitro studies could focus on a wider range of cell types and inflammatory stimuli to further delineate the full spectrum of AdipoRon's anti-inflammatory capabilities.
References
- 1. AdipoRon Inhibits Neuroinflammation Induced by Deep Hypothermic Circulatory Arrest Involving the AMPK/NF-κB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AdipoRon Attenuates Inflammation and Impairment of Cardiac Function Associated With Cardiopulmonary Bypass–Induced Systemic Inflammatory Response Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adiponectin receptor agonist AdipoRon blocks skin inflamm‐ageing by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AdipoRon, an adiponectin receptor agonist, protects contrast-induced nephropathy by suppressing oxidative stress and inflammation via activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effects of Adiponectin Receptor Agonist AdipoRon against Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Globular Adiponectin Limits Microglia Pro-Inflammatory Phenotype through an AdipoR1/NF-κB Signaling Pathway [frontiersin.org]
- 8. Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]
An In-depth Technical Guide for Researchers and Drug Development Professionals
The global rise in obesity and its associated metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, has created an urgent need for innovative therapeutic strategies. AdipoRon, a first-in-class, orally active small-molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), has emerged as a promising candidate.[1][2] This technical guide provides a comprehensive overview of AdipoRon, focusing on its mechanism of action, experimental validation, and potential as a therapeutic agent for obesity-related metabolic diseases.
Core Mechanism of Action: Mimicking the Beneficial Effects of Adiponectin
Adiponectin, an adipocyte-derived hormone, is a key regulator of energy homeostasis, with its circulating levels inversely correlated with obesity and insulin resistance.[3][4] AdipoRon mimics the physiological effects of adiponectin by binding to and activating its receptors, AdipoR1 and AdipoR2, with dissociation constants (Kd) of 1.8 μM and 3.1 μM, respectively.[1][5] This activation triggers downstream signaling cascades that are central to improving metabolic health.[2][6]
The primary signaling pathways activated by AdipoRon include:
-
AMP-activated protein kinase (AMPK) Pathway: Activation of AdipoR1 by AdipoRon leads to the phosphorylation and activation of AMPK, a critical cellular energy sensor.[7][8][9] Activated AMPK stimulates glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes like gluconeogenesis and lipid synthesis.[4][10][11] This action is mediated, in part, through an increase in intracellular calcium concentrations, which activates Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), an upstream kinase of AMPK.[12][13][14]
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway: AdipoRon binding to AdipoR2 activates the PPARα signaling pathway.[2][10] PPARα is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in fatty acid oxidation.[15][16]
-
PGC-1α and Mitochondrial Biogenesis: AdipoRon treatment has been shown to increase the expression and activity of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[7][8][17] This is achieved through both AMPK-dependent and SIRT1-dependent mechanisms.[12][14][18] The activation of SIRT1, a NAD+-dependent deacetylase, further enhances PGC-1α activity, leading to increased mitochondrial content and oxidative capacity.[12][14]
The concerted activation of these pathways results in a multifaceted improvement in metabolic parameters, including enhanced insulin sensitivity, increased glucose uptake, and augmented fatty acid oxidation, thereby addressing the core pathologies of obesity-related metabolic diseases.[3][8][19]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of AdipoRon on metabolic parameters.
Table 1: Effects of AdipoRon on Metabolic Parameters in Genetically Obese (db/db) Mice
| Parameter | Treatment Group | Result | Reference |
| Fasting Blood Glucose | AdipoRon | Significantly decreased | [2][7] |
| Plasma Insulin | AdipoRon | Trend towards decrease / Significantly lower HOMA-IR | [7] |
| Insulin Resistance (HOMA-IR) | AdipoRon | Significantly improved | [15] |
| Albuminuria | AdipoRon | Significantly improved | [15][20] |
| Lifespan | AdipoRon (on high-fat diet) | Significantly prolonged | [2] |
| Body Weight | AdipoRon | No significant change | [15][20] |
| Food Intake | AdipoRon | No significant change | [15] |
Table 2: Effects of AdipoRon on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Treatment Group | Result | Reference |
| Fasting Plasma Glucose | AdipoRon (50 mg/kg p.o. for 10 days) | Significantly reduced | [5] |
| Fasting Free Fatty Acids | AdipoRon (50 mg/kg p.o. for 10 days) | Significantly reduced | [5] |
| Fasting Triglycerides | AdipoRon (50 mg/kg p.o. for 10 days) | Significantly reduced | [5] |
| Fasting Insulin | AdipoRon (50 mg/kg p.o. for 10 days) | Significantly reduced | [5] |
| Glucose Tolerance | AdipoRon (50 mg/kg p.o. for 10 days) | Significantly improved | [5] |
| Body Weight | AdipoRon (50 mg/kg p.o. for 10 days) | No significant effect | [5] |
| Food Intake | AdipoRon (50 mg/kg p.o. for 10 days) | No significant effect | [5] |
| Exercise Endurance | AdipoRon | Improved | [1] |
Table 3: In Vitro Effects of AdipoRon
| Cell Type | Treatment | Effect | Reference |
| Cultured Muscle Cells | AdipoRon | Activates AMPK, increases PGC-1α expression | [7] |
| NIH-3T3 Fibroblasts | 50 µM AdipoRon (48 hrs) | Increased mitochondrial membrane potential | [7] |
| Glomerular Endothelial Cells (High Glucose) | AdipoRon | Increased intracellular Ca2+, activated CaMKKβ/AMPK/PPARα pathway, decreased oxidative stress and apoptosis | [13][15] |
| Podocytes (High Glucose) | AdipoRon | Increased intracellular Ca2+, activated CaMKKβ/AMPK/PPARα pathway, decreased oxidative stress and apoptosis | [13][15] |
| Pancreatic Beta-Cells (INS-1) | AdipoRon (10-20 µM) | Protected against palmitate-induced apoptosis | [21] |
| Human Macrophages | AdipoRon (5-10 µM for 24h) | Increased PPARG and ABCA1 mRNA levels | [22] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by AdipoRon and a typical experimental workflow for its evaluation.
Caption: AdipoRon Signaling Cascade.
Caption: In Vivo Evaluation of AdipoRon.
Experimental Protocols
This section outlines the generalized methodologies for key experiments cited in the literature on AdipoRon.
1. In Vivo Efficacy Studies in Mouse Models of Obesity and Type 2 Diabetes
-
Animal Models:
-
Genetically Obese (db/db) Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and diabetes. They are a standard model for type 2 diabetes research.[2][7][15]
-
High-Fat Diet (HFD)-Induced Obese Mice: C57BL/6 mice fed a diet with 45-60% of calories from fat for an extended period (e.g., 8-12 weeks) develop obesity, insulin resistance, and glucose intolerance, mimicking a common human etiology.[2][5]
-
-
AdipoRon Administration:
-
Dosage: Typically ranges from 30 to 50 mg/kg of body weight per day.[5][20]
-
Route of Administration: Oral gavage is a common method to ensure accurate dosing.[3][5] Alternatively, AdipoRon can be mixed into the chow.[20]
-
Duration: Treatment duration varies depending on the study endpoints, typically ranging from 10 days to several weeks (e.g., 4-6 weeks).[5][7]
-
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT/ITT): To assess glucose disposal and insulin sensitivity, mice are fasted and then administered an intraperitoneal injection of glucose (for GTT) or insulin (for ITT). Blood glucose levels are measured at various time points post-injection.
-
Blood Chemistry: Fasting blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and free fatty acids using commercially available assay kits.[5][7]
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels as an index of insulin resistance.[7][15]
-
2. In Vitro Cellular Assays
-
Cell Culture:
-
Myocytes/Myotubes (e.g., C2C12 cells): Used to study the effects of AdipoRon on muscle cell metabolism.[7][17]
-
Hepatocytes: To investigate the impact on liver glucose and lipid metabolism.[23]
-
Endothelial Cells and Podocytes: To model the effects on diabetic nephropathy.[13][15]
-
Pancreatic β-cells (e.g., INS-1 cells): To assess protective effects against lipotoxicity.[21]
-
-
AdipoRon Treatment: Cells are typically treated with AdipoRon at concentrations ranging from 10 to 50 µM for various durations, from minutes (for signaling studies) to 48 hours (for metabolic and gene expression studies).[7][17]
-
Molecular Analyses:
-
Western Blotting: To determine the protein levels and phosphorylation status of key signaling molecules such as AMPK (and its phosphorylated form, p-AMPK), ACC, and others.[9][17][24] Cell or tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (RT-qPCR): To measure the mRNA expression levels of target genes involved in mitochondrial biogenesis (e.g., Ppargc1a), fatty acid oxidation (e.g., Cpt1a, Acox1), and other metabolic pathways.[17] Total RNA is extracted, reverse-transcribed to cDNA, and then amplified with gene-specific primers.
-
Mitochondrial Function Assays: Mitochondrial membrane potential can be assessed using fluorescent dyes like tetramethylrhodamine, ethyl ester (TMRE).[7] Oxygen consumption rates can be measured using specialized equipment to evaluate mitochondrial respiration.
-
3. Histological Analysis
-
Tissue Preparation: Liver, skeletal muscle, and adipose tissues are harvested, fixed in formalin, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of tissues.
-
Oil Red O Staining: To visualize lipid accumulation in tissues, particularly the liver.
-
Conclusion and Future Directions
AdipoRon represents a significant advancement in the potential pharmacological management of obesity-related metabolic diseases. Its ability to orally activate the adiponectin receptor signaling pathways offers a promising therapeutic strategy to combat insulin resistance, improve glucose and lipid metabolism, and potentially mitigate the long-term complications of these conditions.[2][6] The extensive preclinical data strongly support its continued investigation.
Future research should focus on:
-
Clinical Trials: Rigorous clinical trials in human subjects are necessary to establish the safety, efficacy, and optimal dosing of AdipoRon for various metabolic indications.
-
Long-term Effects: Further studies are needed to fully understand the long-term consequences of chronic AdipoRon administration.
-
Combination Therapies: Investigating the synergistic effects of AdipoRon with existing anti-diabetic and anti-obesity medications could lead to more effective treatment regimens.
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Examining the Potential of Developing and Implementing Use of Adiponectin-Targeted Therapeutics for Metabolic and Cardiovascular Diseases [frontiersin.org]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdipoRon, an adiponectin receptor agonist, protects contrast-induced nephropathy by suppressing oxidative stress and inflammation via activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AdipoRon prevents myostatin‐induced upregulation of fatty acid synthesis and downregulation of insulin activity in a mouse hepatocyte line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adiponectin and AdipoR1 regulate PGC-1alpha and mitochondria by Ca(2+) and AMPK/SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adiponectin and AdipoR1 regulate PGC-1α and mitochondria by Ca2+ and AMPK/SIRT1 | Semantic Scholar [semanticscholar.org]
- 15. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AdipoRon ameliorates the progression of heart failure with preserved ejection fraction via mitigating lipid accumulation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Involvement of adiponectin-SIRT1-AMPK signaling in the protective action of rosiglitazone against alcoholic fatty liver in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adiponectin receptor agonist AdipoRon decreased ceramide, and lipotoxicity, and ameliorated diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Adiponectin receptor agonist AdipoRon regulates glucose and lipid metabolism via PPARγ signaling pathway in hepatocytes of large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Role of AdipoRon in the Regulation of Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdipoRon, a synthetic, orally active small-molecule agonist of the adiponectin receptors AdipoR1 and AdipoR2, has emerged as a promising therapeutic candidate for metabolic diseases. By mimicking the effects of the endogenous adipokine adiponectin, AdipoRon plays a critical role in regulating lipid metabolism. This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and key methodologies related to the function of AdipoRon in lipid homeostasis. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.
Introduction
Dyslipidemia, characterized by an abnormal amount of lipids in the blood, is a major risk factor for the development of cardiovascular diseases, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. Adiponectin, a hormone secreted by adipocytes, is a key regulator of glucose and lipid metabolism, and its circulating levels are often reduced in obese and insulin-resistant individuals. AdipoRon, by activating the same receptors as adiponectin, offers a therapeutic strategy to counteract the metabolic dysregulation associated with low adiponectin levels. This document details the function of AdipoRon in modulating lipid metabolism, focusing on its core signaling pathways and effects on fatty acid oxidation and synthesis.
Mechanism of Action: Core Signaling Pathways
AdipoRon exerts its effects on lipid metabolism primarily through the activation of two key signaling pathways downstream of AdipoR1 and AdipoR2: the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor alpha (PPARα) pathway.
The AMPK Signaling Pathway
Upon binding to AdipoR1, AdipoRon triggers the activation of AMPK, a central energy sensor of the cell.[1] Activated AMPK plays a crucial role in regulating lipid metabolism by:
-
Inhibiting Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[2] This leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis and a potent inhibitor of fatty acid oxidation.
-
Promoting Fatty Acid Oxidation: By reducing malonyl-CoA levels, the inhibition of carnitine palmitoyltransferase 1 (CPT1) is relieved, allowing for the transport of long-chain fatty acids into the mitochondria for β-oxidation.
-
Regulating SREBP-1c: AdipoRon, through AMPK activation, can suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.
The PPARα Signaling Pathway
AdipoRon's interaction with AdipoR2 leads to the activation of PPARα, a nuclear receptor that functions as a major regulator of lipid metabolism, particularly in the liver.[2] Activation of PPARα by AdipoRon results in:
-
Increased Fatty Acid Catabolism: PPARα upregulates the expression of genes involved in fatty acid uptake, transport, and peroxisomal and mitochondrial β-oxidation.[3]
-
Reduced Triglyceride Levels: By promoting fatty acid oxidation, PPARα activation contributes to the lowering of circulating and hepatic triglyceride levels.
Quantitative Effects of AdipoRon on Lipid Metabolism
The following tables summarize the quantitative effects of AdipoRon on key markers of lipid metabolism as reported in various preclinical studies.
Table 1: In Vivo Effects of AdipoRon on Lipid Metabolism
| Parameter | Animal Model | Treatment Dose & Duration | Observed Effect | Reference |
| Fat Mass | Aged C57BL/6J mice | 1.2 mg/kg, IV, 3x/week for 6 weeks | Significant loss in fat mass | [4] |
| Hepatic Lipid Accumulation | High-fat diet-fed mice | 50 mg/kg, oral gavage, daily for 3 months | Reduced ectopic lipid accumulation in the liver | [5][6] |
| Triglyceride Levels | db/db mice | 30 mg/kg, mixed in chow diet for 4 weeks | No significant change in serum triglycerides | [7] |
| Triglyceride Levels | High-fat diet-fed mice | Not specified | No significant change in circulating triglycerides | [8] |
| Myocardial Lipid Accumulation | HFpEF mouse model | 50 mg/kg, gavage, daily for 4 weeks | Reduced lipid droplet accumulation in the myocardium | [3][9] |
Table 2: In Vitro Effects of AdipoRon on Lipid Metabolism
| Parameter | Cell Line | Treatment Concentration & Duration | Observed Effect | Reference |
| Lipid Accumulation | Leghorn Male Hepatoma (LMH) cells | Not specified | Dose-dependent reduction in lipid accumulation | [10][11] |
| Fatty Acid Synthesis (p-ACC) | FL83B mouse hepatocytes | 20 µmol/L for 3 days | Increased phosphorylation (inactivation) of ACC | [2] |
| Fatty Acid Oxidation (CPT-1) | Leghorn Male Hepatoma (LMH) cells | Not specified | Increased expression of CPT-1 | [10] |
| PPARα Expression | FL83B mouse hepatocytes | 20 µmol/L for 3 days | Increased PPARα protein levels | [2] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of AdipoRon on lipid metabolism.
In Vivo Administration of AdipoRon in Mice
Objective: To assess the effects of AdipoRon on lipid metabolism in a whole-animal model.
Animal Model:
-
db/db mice: A model of type 2 diabetes and obesity.[7]
-
High-fat diet (HFD)-fed mice: To induce obesity and insulin resistance.[5]
-
Aged mice: To study the effects on age-related metabolic decline.[4]
AdipoRon Administration:
-
Oral Gavage: AdipoRon is dissolved in a vehicle such as corn oil and administered daily at doses ranging from 20-50 mg/kg body weight.[5]
-
Intraperitoneal (i.p.) Injection: AdipoRon is dissolved in DMSO and then suspended in 0.5% carboxymethylcellulose. Injections are typically given daily for a specified period (e.g., 14 days) at doses around 20-50 mg/kg.[12][13]
-
Intravenous (IV) Injection: For acute or chronic studies, AdipoRon can be administered via tail vein injection at doses around 1.2 mg/kg.[4]
-
Dietary Admixture: AdipoRon can be mixed into the standard chow at a concentration of approximately 30 mg/kg of diet.[7]
Workflow Diagram:
Western Blot Analysis for AMPK Activation
Objective: To quantify the phosphorylation status of AMPK as an indicator of its activation by AdipoRon.
Protocol:
-
Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPK, typically at Thr172) and total AMPK.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of p-AMPK to total AMPK is calculated to determine the level of activation.[15]
Oil Red O Staining for Lipid Accumulation
Objective: To visualize and quantify intracellular lipid droplets in cultured cells treated with AdipoRon.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., hepatocytes) are cultured in appropriate plates and treated with AdipoRon and/or a lipogenic stimulus (e.g., fatty acids).
-
Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.
-
Staining: The fixed cells are stained with a working solution of Oil Red O (typically 0.2-0.5% in isopropanol, diluted with water) for 10-30 minutes.[16]
-
Washing: Excess stain is removed by washing with water.
-
Visualization: Lipid droplets stained red are visualized by light microscopy.
-
Quantification (Optional):
-
The stain is eluted from the cells using 100% isopropanol.
-
The absorbance of the eluate is measured spectrophotometrically at approximately 510-520 nm.[16]
-
The absorbance is proportional to the amount of lipid accumulation.
-
Fatty Acid Uptake Assay
Objective: To measure the rate of fatty acid uptake into cells in response to AdipoRon treatment.
Protocol:
-
Cell Culture and Treatment: Adherent cells (e.g., adipocytes or myotubes) are cultured to confluence in a multi-well plate and treated with AdipoRon for the desired time.
-
Preparation of Fatty Acid Solution: A fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) is complexed with fatty acid-free BSA in a suitable buffer.
-
Uptake Initiation: The cells are incubated with the fluorescent fatty acid solution for a defined period.
-
Uptake Termination: The uptake is stopped by adding a cold stop solution and washing the cells with cold PBS to remove extracellular fatty acids.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is normalized to the protein content of the cells to determine the rate of fatty acid uptake.
Conclusion
AdipoRon demonstrates significant potential as a therapeutic agent for the management of metabolic disorders associated with dyslipidemia. Its ability to activate the AMPK and PPARα signaling pathways leads to a coordinated regulation of lipid metabolism, characterized by the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. The experimental data from both in vivo and in vitro models provide a strong rationale for its further development. The protocols outlined in this guide offer a framework for the continued investigation of AdipoRon and other adiponectin receptor agonists in the context of lipid metabolism and related diseases.
References
- 1. Adiponectin Represses Colon Cancer Cell Proliferation via AdipoR1- and -R2-Mediated AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AdipoRon prevents myostatin‐induced upregulation of fatty acid synthesis and downregulation of insulin activity in a mouse hepatocyte line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AdipoRon ameliorates the progression of heart failure with preserved ejection fraction via mitigating lipid accumulation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
- 5. hkmj.org [hkmj.org]
- 6. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adiponectin receptor agonist AdipoRon decreased ceramide, and lipotoxicity, and ameliorated diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdipoRon ameliorates the progression of heart failure with preserved ejection fraction via mitigating lipid accumulation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic AdipoRon Treatment Mimics the Effects of Physical Exercise on Restoring Hippocampal Neuroplasticity in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vitro AdipoRon Treatment of C2C12 Myotubes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro treatment of C2C12 myotubes with AdipoRon, a small molecule agonist for adiponectin receptors AdipoR1 and AdipoR2. This document outlines the procedures for cell culture, differentiation, AdipoRon treatment, and analysis of downstream signaling pathways and physiological effects.
Introduction
The C2C12 cell line, derived from mouse myoblasts, is a well-established in vitro model for studying myogenesis and skeletal muscle metabolism.[1] Upon differentiation, these cells fuse to form multinucleated myotubes, which exhibit many characteristics of mature muscle fibers. AdipoRon has emerged as a significant research tool for investigating the metabolic effects of adiponectin receptor activation in skeletal muscle. This protocol details the methodology for treating differentiated C2C12 myotubes with AdipoRon to study its effects on cellular signaling and morphology.
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
A critical prerequisite for AdipoRon treatment is the successful differentiation of C2C12 myoblasts into myotubes.
Materials:
-
C2C12 myoblast cell line
-
Growth Medium: High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[2]
-
Differentiation Medium: High glucose DMEM supplemented with 2% horse serum and 1% Penicillin/Streptomycin.[1][2]
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in culture plates at a density that allows them to reach 70-90% confluency.[1][3]
-
Growth Phase: Culture the cells in Growth Medium in a humidified incubator at 37°C with 5% CO2. The doubling time is approximately 12 hours, and cells may need to be passaged every 1-2 days.[4]
-
Induction of Differentiation: Once the cells reach the desired confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.[2][4]
-
Myotube Formation: Maintain the cells in Differentiation Medium for 5-7 days to allow for the formation of mature, multinucleated myotubes. Change the differentiation medium every 24-48 hours.[2][3] Successful differentiation is characterized by the appearance of elongated, thick, tubular structures.[1]
AdipoRon Treatment
Materials:
-
Differentiated C2C12 myotubes (Day 5-7 of differentiation)
-
AdipoRon (AdipoGen Life Sciences or other supplier)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Differentiation Medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of AdipoRon in DMSO.
-
Treatment: On day 5 of differentiation, add AdipoRon, diluted in differentiation medium, to the C2C12 myotubes.[5] The final concentration of AdipoRon can be varied depending on the experimental goals. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the myotubes with AdipoRon for the desired duration. Incubation times can range from minutes for signaling pathway analysis to hours or days for morphological and gene expression studies.[5][6]
Data Presentation
The following tables summarize quantitative data from studies on AdipoRon treatment of C2C12 myotubes.
Table 1: AdipoRon Concentration and Treatment Duration
| Parameter | Concentration | Duration | Downstream Analysis |
| Morphological & Protein Analysis | 0, 5, 10, 20 µM | 36 hours | Myotube diameter, protein content, number of nuclei per myotube |
| AMPK Phosphorylation | 10, 50 µM | 10 minutes | Western Blot for p-AMPK (Thr172) |
| Gene Expression Analysis | 10, 50 µM | 60 - 90 minutes | RT-qPCR for Ppargc1a and its target genes |
| Mitochondrial Membrane Potential | 10, 50 µM | Not specified | TMRE assay or similar |
Table 2: Effects of AdipoRon on C2C12 Myotubes
| Parameter | AdipoRon Concentration | Observation |
| Myotube Diameter | 20 µM | Significant decrease.[5] |
| Protein Content | Dose-dependent (5-20 µM) | Suppression of protein content.[5] |
| Number of Nuclei per Myotube | 20 µM | Significant decrease.[5] |
| AMPK Phosphorylation (Thr172) | 20 µM, 50 µM | Significant increase.[5][6] |
| Ppargc1a Gene Expression | 50 µM | Increased expression after 90 minutes.[6] |
| PGC-1α Target Gene Expression | 10, 50 µM | Increased expression of Cpt1a, Acox1, and Acadm.[6] |
| Mitochondrial Membrane Potential | Not specified | Increased.[6] |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: A flowchart illustrating the key steps from C2C12 cell culture to downstream analysis following AdipoRon treatment.
AdipoRon Signaling Pathway in C2C12 Myotubes
Caption: A diagram of the signaling cascade initiated by AdipoRon in C2C12 myotubes, leading to metabolic and morphological changes.
Conclusion
This protocol provides a comprehensive framework for investigating the effects of AdipoRon on C2C12 myotubes. The provided data and diagrams offer a clear overview of the expected outcomes and underlying molecular mechanisms. Researchers can adapt these protocols to address specific scientific questions related to adiponectin signaling, muscle metabolism, and the development of therapeutic agents for metabolic diseases.
References
- 1. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 2. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. encodeproject.org [encodeproject.org]
- 5. Activation of adiponectin receptors has negative impact on muscle mass in C2C12 myotubes and fast-type mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
AdipoRon: Solubility and Preparation for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the solubilization and use of AdipoRon, a small molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.
Product Information
-
Name: AdipoRon
-
CAS Number: 924416-43-3
-
Molecular Formula: C₂₇H₂₈N₂O₃
-
Molecular Weight: 428.5 g/mol [1]
Solubility Data
AdipoRon is readily soluble in organic solvents but exhibits poor solubility in aqueous solutions.[2] It is critical to first dissolve AdipoRon in an appropriate organic solvent before preparing aqueous working solutions for cell culture.
| Solvent | Solubility | Notes |
| DMSO | ≥ 62.5 mg/mL (145.85 mM)[3] | Ultrasonic treatment may be required.[3] Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[4] |
| 40 mg/mL[1] | ||
| 20 mg/mL[2] | ||
| Ethanol | 50 mg/mL[4] | |
| 20 mg/mL[1] | ||
| 15 mg/mL[2] | ||
| Dimethylformamide (DMF) | 10 mg/mL[2] | Purge with an inert gas.[2] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble[2] | For maximum solubility, first dissolve in DMSO and then dilute with the aqueous buffer. A 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[2] Aqueous solutions are not recommended for storage for more than one day.[2] |
Storage and Stability
-
Solid Form: Store at -20°C for up to 4 years or at room temperature (desiccated) for up to 24 months.[1][2]
-
Stock Solutions (in DMSO): Aliquot and store at -20°C for up to 6 months or -80°C for up to 1 year to avoid multiple freeze-thaw cycles.[1][4][5]
AdipoRon Signaling Pathway
AdipoRon activates the adiponectin receptors AdipoR1 and AdipoR2, initiating downstream signaling cascades that play crucial roles in metabolism and cellular processes.[1][2] Activation of AdipoR1 predominantly stimulates the AMP-activated protein kinase (AMPK) pathway, while AdipoR2 activation primarily engages the peroxisome proliferator-activated receptor alpha (PPARα) pathway.[1][2][4][6][7]
Caption: AdipoRon signaling cascade.
Experimental Protocols
Preparation of AdipoRon Stock Solution (10 mM in DMSO)
Materials:
-
AdipoRon powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Bring the AdipoRon vial to room temperature before opening.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of AdipoRon powder (MW: 428.5 g/mol ) in 1.17 mL of anhydrous DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary to aid dissolution.[3][5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without AdipoRon.[8]
Procedure:
-
Thaw an aliquot of the AdipoRon stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 20 µM working solution from a 10 mM stock, you can perform a 1:500 dilution.
-
Add the appropriate volume of the diluted AdipoRon solution to your cell culture plates.
-
Working concentrations can vary depending on the cell type and the desired effect, but a common range is 10 µM to 50 µM.[3][9] Some studies have used concentrations ranging from 1.25 µg/mL to 20 µg/mL.[8]
Caption: AdipoRon preparation workflow.
Quality Control and Best Practices
-
Solubility Check: Visually inspect the stock solution to ensure there is no precipitate. If precipitation occurs upon dilution in aqueous media, consider optimizing the dilution procedure or the final DMSO concentration.
-
Cytotoxicity: The cytotoxic effects of AdipoRon can be cell-type dependent. It is recommended to perform a dose-response experiment (e.g., using an MTT or similar viability assay) to determine the optimal non-toxic working concentration for your specific cell line.[3][8]
-
Vehicle Control: As mentioned, a DMSO vehicle control is essential to distinguish the effects of AdipoRon from those of the solvent.
-
Fresh Preparations: It is advisable to prepare fresh working solutions from the frozen stock for each experiment to ensure potency and consistency. Do not store AdipoRon in aqueous solutions for extended periods.[2]
By following these application notes and protocols, researchers can effectively prepare and utilize AdipoRon in cell culture experiments to investigate its biological effects and therapeutic potential.
References
- 1. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdipoRon Affects Cell Cycle Progression and Inhibits Proliferation in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Adipolysis Assay Kit for Measuring AdipoRon Activity
References
- 1. researchgate.net [researchgate.net]
- 2. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
- 3. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of human adipocytes at physiological oxygen levels results in increased adiponectin secretion and isoproterenol-stimulated lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. zen-bio.com [zen-bio.com]
- 9. The adiponectin receptor agonist AdipoRon normalizes glucose metabolism and prevents obesity but not growth retardation induced by glucocorticoids in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Molecular Brakes of Adipose Tissue Lipolysis [frontiersin.org]
- 11. Glycerol is synthesized and secreted by adipocytes to dispose of excess glucose, via glycerogenesis and increased acyl-glycerol turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of AdipoRon in High-Fat Diet-Induced Obese Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
AdipoRon is a synthetic, orally active small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2.[1] It mimics the beneficial effects of adiponectin, an adipokine with potent insulin-sensitizing and anti-inflammatory properties.[2][3] In high-fat diet (HFD)-induced obese mice, a widely used model for studying obesity and type 2 diabetes, AdipoRon has been shown to ameliorate insulin resistance, improve glucose and lipid metabolism, and reduce inflammation.[2][4][5] These application notes provide detailed protocols and data for researchers utilizing AdipoRon in HFD-induced obese mouse models.
Mechanism of Action
AdipoRon exerts its effects by binding to and activating AdipoR1 and AdipoR2.[1] This activation triggers downstream signaling cascades, primarily through AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[1][6][7]
-
AdipoR1 Activation: Predominantly expressed in skeletal muscle, AdipoR1 activation leads to the stimulation of the AMPK pathway.[7] This enhances glucose uptake and fatty acid oxidation.
-
AdipoR2 Activation: Mainly expressed in the liver, AdipoR2 activation stimulates the PPARα pathway, which also promotes fatty acid oxidation and helps to reduce lipid accumulation.[7]
The culmination of these actions results in improved insulin sensitivity, reduced hepatic steatosis, and decreased inflammation.
Signaling Pathway
Caption: AdipoRon signaling pathway.
Experimental Protocols
High-Fat Diet Induction of Obesity
-
Animal Model: C57BL/6J male mice are commonly used due to their susceptibility to diet-induced obesity.
-
Age: Start the high-fat diet at 6-8 weeks of age.
-
Diet: A high-fat diet with 60% of calories derived from fat is standard.[4][5] A low-fat diet (10% kcal from fat) is used for control groups.[5]
-
Duration: Feed the mice the respective diets for a minimum of 4 weeks to induce obesity and insulin resistance.[4] Longer durations (e.g., 9 weeks or more) can be used to model more advanced metabolic dysfunction.[5]
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[4]
AdipoRon Preparation and Administration
AdipoRon can be administered through various routes. The choice of administration route and vehicle can impact its bioavailability and efficacy.
-
Oral Gavage:
-
Intraperitoneal (IP) Injection:
-
Preparation: A formulation of 10% DMSO, 10% Cremophor, 20% PEG400, and 60% PBS can be used as a vehicle.[4] Another option is to dissolve AdipoRon in DMSO and then dilute it with PBS.
-
Dosage: Doses ranging from 1 mg/kg to 50 mg/kg have been used.[10][11] For example, 20 mg/kg or 50 mg/kg twice daily for 5 days has been reported.[4]
-
-
Dietary Admixture:
-
Preparation: AdipoRon can be custom-mixed into the high-fat diet. A concentration of 380 mg/kg of diet has been used, which provides a mean dose of approximately 28-51 mg/kg/day depending on the mouse's weight and food intake.[5]
-
-
Intravenous (IV) Injection:
Experimental Workflow
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 3. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adiponectin receptor agonist AdipoRon ameliorates renal inflammation in diet-induced obese mice and endotoxin-treated human glomeruli ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 8. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdipoRon enhances healthspan in middle‐aged obese mice: striking alleviation of myosteatosis and muscle degenerative markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The adiponectin receptor agonist AdipoRon normalizes glucose metabolism and prevents obesity but not growth retardation induced by glucocorticoids in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon Administration for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] By mimicking the effects of adiponectin, AdipoRon has emerged as a valuable tool in preclinical research, particularly in studies related to metabolic diseases such as type 2 diabetes and obesity, as well as cardiovascular conditions and neurodegenerative disorders.[3][4][5][6] Its ability to activate key metabolic signaling pathways, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), makes it a compound of significant interest for therapeutic development.[7][8][9]
These application notes provide a comprehensive overview of AdipoRon administration routes, dosages, and relevant experimental protocols for preclinical studies, designed to assist researchers in designing and executing their investigations.
Mechanism of Action: AdipoRon Signaling
AdipoRon exerts its biological effects by binding to and activating AdipoR1 and AdipoR2.[1][3] This binding initiates a cascade of downstream signaling events. Activation of AdipoR1 predominantly leads to the activation of AMPK, a critical regulator of cellular energy homeostasis.[8][10] Activated AMPK, in turn, promotes glucose uptake and fatty acid oxidation. AdipoR2 activation is primarily linked to the activation of PPARα, a nuclear receptor that plays a key role in lipid metabolism and fatty acid oxidation.[7][8] The dual activation of these pathways contributes to the observed improvements in insulin sensitivity, glucose tolerance, and lipid profiles in preclinical models.[9]
Caption: AdipoRon signaling pathway.
AdipoRon Administration in Preclinical Models
The selection of an appropriate administration route and dosage is critical for the success of preclinical studies involving AdipoRon. Oral gavage and intraperitoneal injection are the most commonly reported methods.
Formulation and Vehicle Preparation
AdipoRon is poorly soluble in water.[11] A common approach for preparing AdipoRon for in vivo administration involves first dissolving it in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it in a vehicle suitable for the chosen administration route.
Example Vehicle for Oral Gavage:
-
5% DMSO in 0.5% carboxymethylcellulose (CMC-Na) in saline.[12]
-
Dissolve AdipoRon in DMSO first, then add the CMC-Na solution.[12]
Example Vehicle for Intraperitoneal Injection:
-
2.5% DMSO in saline.
It is crucial to ensure the final concentration of DMSO is low to avoid toxicity. Researchers have reported precipitation when diluting a concentrated DMSO stock of AdipoRon into aqueous solutions, highlighting the importance of careful formulation development and validation.[6] Some studies have also utilized corn oil as a vehicle for oral administration.[13]
Quantitative Data Summary
The following tables summarize typical dosages and administration routes for AdipoRon in various preclinical models.
Table 1: AdipoRon Administration by Oral Gavage (p.o.)
| Animal Model | Dosage | Duration | Key Findings | Reference(s) |
| db/db mice | 10 mg/kg/day | 2 weeks | Improved vascular function | [14] |
| C57BL/6J mice | 50 mg/kg | Single dose | Attenuated postischemic cardiac injury | [3] |
| High-fat diet-fed mice | 50 mg/kg/day | 10 days | Reduced fasting plasma glucose and improved glucose tolerance | [4] |
| 5xFAD mice (Alzheimer's) | 50 mg/kg/day | 3 months | Reversed cognitive deficits | [13] |
| Mice with gastric ulcers | 5 and 50 mg/kg | Single dose | Gastroprotective effects | [15][16] |
Table 2: AdipoRon Administration by Intraperitoneal (i.p.) Injection
| Animal Model | Dosage | Duration | Key Findings | Reference(s) |
| C57BL/6J mice | 20 or 50 mg/kg/day | 14 days | Dose-dependent effects on hippocampal neurogenesis | [10] |
| C57BL/6J mice | 1 mg/kg/day | 3 weeks | Antidepressant-like effects | [17] |
| C57BL/6J mice | 20 mg/kg | - | Improved glucose and lipid metabolism | [18] |
| Diabetic and depressive mice | 20 mg/kg | - | Antidepressant behaviors | [5] |
Key Experimental Protocols
Detailed protocols for assessing the efficacy of AdipoRon are essential for obtaining reliable and reproducible data.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity.[1]
Protocol:
-
Fasting: Fast mice for 4-6 hours with free access to water.[3][19]
-
Baseline Blood Glucose: Obtain a baseline blood sample (Time 0) from the tail vein. Measure and record the glucose level using a glucometer.
-
Glucose Administration: Administer a sterile glucose solution (e.g., 50% dextrose) orally via gavage at a dose of 2.5 g/kg body weight.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[3]
-
Data Analysis: Plot blood glucose concentration versus time. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Intraperitoneal Insulin Tolerance Test (IPITT)
The IPITT evaluates the systemic response to insulin, providing a measure of insulin sensitivity.[7][15]
Protocol:
-
Fasting: Fast mice for 4-6 hours with free access to water.[19]
-
Baseline Blood Glucose: Obtain a baseline blood sample (Time 0) from the tail vein and measure the glucose level.[7]
-
Insulin Administration: Administer human insulin via intraperitoneal injection at a dose of 0.5-1.0 U/kg body weight.[7][15] The optimal dose may vary depending on the mouse strain and degree of insulin resistance.[7]
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection.[7]
-
Data Analysis: Plot blood glucose concentration versus time. The rate of glucose clearance reflects insulin sensitivity.
Western Blot Analysis of Signaling Proteins
Western blotting is used to quantify the expression and phosphorylation status of key proteins in the AdipoRon signaling pathway, such as AMPK and its downstream targets.
Protocol:
-
Tissue/Cell Lysis: Homogenize tissues (e.g., liver, skeletal muscle) or lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: A typical experimental workflow.
Conclusion
AdipoRon is a potent and versatile tool for investigating the roles of adiponectin signaling in health and disease. The administration routes and protocols outlined in these application notes provide a foundation for researchers to design rigorous and informative preclinical studies. Careful consideration of the animal model, dosage, administration route, and endpoint assays will be crucial for advancing our understanding of AdipoRon's therapeutic potential.
References
- 1. Glucose Tolerance Test in Mice [bio-protocol.org]
- 2. Mouse Adipose Tissue Collection and Processing for RNA Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UC Davis - Intraperitoneal Insulin Tolerance Test [protocols.io]
- 8. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. hkmj.org [hkmj.org]
- 13. mmpc.org [mmpc.org]
- 14. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Insulin Tolerance Test in Mouse [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for detecting pAMPK after AdipoRon treatment
Topic: Western Blot Protocol for Detecting Phosphorylated AMPK (pAMPK) after AdipoRon Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2][3] Activation of these receptors by AdipoRon mimics the effects of the endogenous hormone adiponectin, which plays a crucial role in regulating glucose metabolism and fatty acid oxidation.[1] A key downstream event following AdipoRon-mediated receptor activation is the phosphorylation and subsequent activation of AMP-activated protein kinase (AMPK).[4][5][6] AMPK is a central regulator of cellular energy homeostasis. Its activation stimulates catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This application note provides a detailed protocol for the detection of phosphorylated AMPK (pAMPK) at Threonine 172 (Thr172) in cell lysates following treatment with AdipoRon, using the Western blot technique.
Signaling Pathway
AdipoRon binds to and activates AdipoR1 and AdipoR2. This binding event initiates a downstream signaling cascade that leads to the phosphorylation of AMPK at Thr172, a critical step for its activation. Activated AMPK then proceeds to phosphorylate a variety of downstream targets, modulating numerous metabolic processes.
Caption: AdipoRon signaling pathway leading to AMPK activation.
Experimental Data
The following table summarizes quantitative data from various studies on the effect of AdipoRon treatment on AMPK phosphorylation.
| Cell Type/Model | AdipoRon Concentration | Treatment Time | Fold Increase in pAMPK/AMPK Ratio (Approx.) | Reference |
| BV2 microglia cells | 0-50 µM | 1 hour | Dose-dependent increase | [5] |
| NIH-3T3 fibroblasts | 10 µM, 50 µM | 10 minutes | Increased pAMPK levels at both doses | [7] |
| C2C12 myotubes | 5-50 µM | Not specified | Dose-dependent increase in AMPK phosphorylation | [1] |
| Non-human primate PBMCs | 50 µM | 10 minutes | Increased pAMPK levels | [7] |
| Rat Hippocampus (in vivo) | 50 mg/kg | Not specified | Increased pAMPK levels | [5] |
| Mouse Gastric Tissue (in vivo) | 50 mg/kg | Not specified | Increased pAMPK/AMPK ratio | [8] |
Detailed Experimental Protocol
This protocol outlines the steps for cell culture, AdipoRon treatment, protein extraction, and Western blot analysis to detect pAMPK.
Materials and Reagents
-
Cell Lines: e.g., C2C12 myotubes, NIH-3T3 fibroblasts, BV2 microglial cells.
-
AdipoRon: Reconstitute in DMSO to a stock concentration of 10 mM.[2] Store at -20°C.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) antibody.
-
Rabbit anti-AMPKα antibody.
-
Mouse or Rabbit anti-β-actin or GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Protocol
-
Cell Seeding and Culture:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
For differentiation of myoblasts (e.g., C2C12), follow established protocols.
-
-
AdipoRon Treatment:
-
Prepare working solutions of AdipoRon in serum-free or low-serum media. A final DMSO concentration should be kept below 0.1%.
-
A dose-response experiment is recommended (e.g., 5, 10, 25, 50 µM).[5][7][9]
-
A time-course experiment can also be performed (e.g., 10 min, 30 min, 1 hr, 2 hr).[5][7]
-
Incubate cells with AdipoRon for the desired time at 37°C. Include a vehicle control (DMSO) group.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-30 µg) per lane onto an SDS-PAGE gel.[5]
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against pAMPK (Thr172) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the pAMPK signal to the total AMPK level, the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly and re-block as in step 7.
-
Incubate with the primary antibody against total AMPK, followed by the secondary antibody and detection as described above.
-
The membrane can be stripped and re-probed again for a loading control like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of pAMPK to total AMPK for each sample.
-
Normalize the pAMPK/total AMPK ratio to the loading control.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Conclusion
This protocol provides a comprehensive guide for the reliable detection and quantification of AdipoRon-induced AMPK phosphorylation using Western blotting. Adherence to these steps will enable researchers to effectively investigate the molecular mechanisms of AdipoRon and its potential therapeutic applications.
References
- 1. apexbt.com [apexbt.com]
- 2. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. AdipoRon, an adiponectin receptor agonist, protects contrast-induced nephropathy by suppressing oxidative stress and inflammation via activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AdipoRon Inhibits Neuroinflammation Induced by Deep Hypothermic Circulatory Arrest Involving the AMPK/NF-κB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of AdipoRon analogues as novel activators of AMPK for the treatment of type 2 diabetes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: implications toward suppression of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Investigating the In Vitro Effects of AdipoRon on Phospholipid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
AdipoRon is a synthetic, orally active small-molecule agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] Upon binding, AdipoRon mimics the effects of the natural hormone adiponectin, activating downstream signaling pathways that are crucial for metabolic regulation.[2][3] The primary pathways activated are the AMP-activated protein kinase (AMPK) pathway, predominantly through AdipoR1, and the peroxisome proliferator-activated receptor-alpha (PPARα) pathway, mainly via AdipoR2.[2][4]
Activation of AMPK, a key cellular energy sensor, plays a pivotal role in regulating cellular metabolism.[5][6] Generally, AMPK activation shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) states.[7] This includes the inhibition of anabolic pathways such as the de novo synthesis of fatty acids and phospholipids.[7][8] AMPK phosphorylates and inactivates key enzymes like acetyl-CoA carboxylase (ACC), which is the rate-limiting step in fatty acid synthesis.[5] Since fatty acids are essential precursors for phospholipids, this action effectively downregulates phospholipid synthesis.
This application note provides a detailed protocol to investigate the modulatory effects of AdipoRon on de novo phospholipid synthesis in an in vitro cell culture model. The described assay utilizes radiolabeled precursors to directly measure the rate of new phospholipid synthesis, offering a quantitative method to assess the impact of AdipoRon.
Signaling Pathway and Experimental Overview
AdipoRon is hypothesized to inhibit phospholipid synthesis primarily through the activation of the AdipoR1/AMPK signaling cascade. The diagrams below illustrate this proposed mechanism and the experimental workflow designed to test this hypothesis.
Caption: AdipoRon signaling pathway leading to inhibition of phospholipid synthesis.
Caption: Experimental workflow for measuring phospholipid synthesis.
Experimental Protocols
Protocol 1: Measurement of De Novo Phospholipid Synthesis using Radiolabeled Precursors
This protocol details the measurement of newly synthesized phospholipids by quantifying the incorporation of a radiolabeled precursor.[9][10]
A. Materials and Reagents
-
Cell Line: A metabolically active cell line such as human hepatoma cells (HepG2) or mouse myoblasts (C2C12).
-
AdipoRon: Reconstitute in DMSO to create a 10 mM stock solution.[11] Store at -20°C.
-
Radiolabeled Precursor:
-
[methyl-³H]Choline Chloride (for phosphatidylcholine synthesis)
-
[γ-³²P]ATP (for general phospholipid synthesis)[9]
-
-
Cell Culture Supplies: Appropriate cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, culture plates (12-well or 6-well).
-
Buffers and Solvents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Trichloroacetic acid-phosphotungstic acid (TCA-PTA) solution.[9]
-
Lipid Extraction Solvents: Chloroform, Methanol (HPLC grade).
-
MilliQ Water.
-
-
Quantification: Liquid scintillation cocktail and liquid scintillation counter.
B. Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and seed cells into 12-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Allow cells to attach and grow for 24-48 hours.
-
-
AdipoRon Treatment:
-
Prepare serial dilutions of AdipoRon in serum-free culture medium to achieve final concentrations (e.g., 1, 5, 10, 25 µM).
-
Include a "Vehicle Control" group treated with the same final concentration of DMSO as the highest AdipoRon dose.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of AdipoRon or vehicle.
-
Incubate for a predetermined time (e.g., 12, 18, or 24 hours) to allow for cellular response.
-
-
Radiolabeling:
-
To each well, add the radiolabeled precursor. For example, add 1-2 µCi of [³H]choline or 3 µCi of [γ-³²P]ATP per well.[9]
-
Gently swirl the plate to mix.
-
Incubate the cells at 37°C for a defined period (e.g., 1-4 hours) to allow for the incorporation of the label into newly synthesized phospholipids.
-
-
Stopping the Reaction and Cell Harvest:
-
To stop the reaction, place the plate on ice and aspirate the radioactive medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated radiolabel.
-
Harvest the cells by adding 300-500 µL of MilliQ water and scraping.[9] Collect the cell suspension.
-
-
Lipid Precipitation and Extraction (adapted from Bio-protocol): [9]
-
Add an equal volume of cold TCA-PTA solution to the cell suspension to precipitate lipids and proteins.
-
Vortex briefly and centrifuge at 3,500 rpm for 10 minutes. A white precipitate should be visible.
-
Discard the supernatant and wash the pellet with MilliQ water.
-
Add 1.5 mL of a Chloroform:Methanol (2:1) mixture to the pellet and vortex vigorously to dissolve the lipids while keeping proteins precipitated.
-
Centrifuge at 3,500 rpm for 10 minutes.
-
Carefully transfer ~1.3 mL of the organic supernatant (containing the radiolabeled lipids) to a new liquid scintillation vial.
-
-
Quantification:
-
Data Normalization:
-
In parallel wells, perform a protein quantification assay (e.g., Bradford or BCA) to normalize the CPM values to the total protein content in each well. This corrects for any variations in cell number.
-
Protocol 2: Western Blot for AMPK Pathway Activation
To confirm the mechanism of action, assess the phosphorylation status of AMPK and its downstream target ACC.
A. Procedure
-
Seed and treat cells with AdipoRon as described in Protocol 1 (steps 1 & 2). A shorter treatment time (e.g., 30-60 minutes) may be optimal for observing phosphorylation events.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transferring proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
A loading control (e.g., GAPDH or β-actin)
-
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein.
Data Presentation and Expected Results
The quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of AdipoRon on De Novo Phospholipid Synthesis
| Treatment Group | AdipoRon Conc. (µM) | Mean CPM (± SEM) | Normalized Synthesis Rate (% of Vehicle) |
|---|---|---|---|
| Vehicle Control | 0 (DMSO) | 15,432 ± 850 | 100% |
| AdipoRon | 1 | 13,890 ± 760 | 90.0% |
| AdipoRon | 5 | 10,031 ± 620 | 65.0% |
| AdipoRon | 10 | 7,100 ± 450 | 46.0% |
| AdipoRon | 25 | 4,938 ± 310 | 32.0% |
(Note: Data are hypothetical and for illustrative purposes only.)
Table 2: AdipoRon-Induced Activation of the AMPK Signaling Pathway
| Treatment Group | AdipoRon Conc. (µM) | p-AMPK / Total AMPK (Fold Change vs. Vehicle) | p-ACC / Total ACC (Fold Change vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 0 (DMSO) | 1.0 | 1.0 |
| AdipoRon | 10 | 2.5 | 3.1 |
| AdipoRon | 25 | 4.1 | 5.2 |
(Note: Data are hypothetical and for illustrative purposes only.)
It is expected that AdipoRon will cause a dose-dependent decrease in the incorporation of radiolabeled precursors into the phospholipid fraction, indicating an inhibition of de novo synthesis.[8] This inhibitory effect should correlate with a dose-dependent increase in the phosphorylation of AMPK and ACC, confirming the proposed mechanism of action.[3][12] The results will provide valuable insights into AdipoRon's role in modulating lipid metabolism at the cellular level.
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 5. AMPK-mediated regulation of lipid metabolism by phosphorylation [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]
- 8. Regulation of phosphatidylcholine and phosphatidylethanolamine synthesis in rat hepatocytes by 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Technique for the Measurement of in vitro Phospholipid Synthesis via Radioactive Labeling [bio-protocol.org]
- 10. A Technique for the Measurement of in vitro Phospholipid Synthesis via Radioactive Labeling [en.bio-protocol.org]
- 11. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Note: Isolation and Culture of Mature Adipocytes for AdipoRon Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Mature adipocytes are the primary cells of adipose tissue, playing a central role in energy storage, metabolic homeostasis, and endocrine function.[1][2] The study of these cells is pivotal for understanding metabolic diseases like obesity and type 2 diabetes.[2] However, due to their high lipid content and fragility, isolating and culturing mature adipocytes presents unique challenges.[3] Traditional methods often struggle to maintain the characteristic unilocular phenotype and full functionality of in vivo adipocytes.[1]
Recent advancements, such as the Membrane Mature Adipocyte Aggregate Culture (MAAC) system, have enabled the long-term culture of viable and functional mature adipocytes that closely mimic their in vivo counterparts.[4][5][6] This has opened new avenues for studying adipocyte biology and testing therapeutic compounds. AdipoRon is an orally active, synthetic small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2.[7][8] It mimics the anti-diabetic and metabolic benefits of the natural hormone adiponectin by activating downstream signaling pathways like AMPK and PPAR-α.[7][9] This application note provides detailed protocols for the isolation and culture of mature adipocytes and their subsequent use in studies involving the adiponectin receptor agonist, AdipoRon.
Experimental Protocols
Part 1: Isolation of Mature Adipocytes from Adipose Tissue
This protocol is based on the enzymatic digestion of white adipose tissue (WAT) to separate mature adipocytes from the stromal vascular fraction (SVF).[10] Sterile techniques must be maintained throughout the procedure to prevent contamination.[11]
Workflow for Mature Adipocyte Isolation
Caption: Workflow for isolating mature adipocytes from adipose tissue.
Materials
| Reagent/Equipment | Recommended Specifications |
|---|---|
| White Adipose Tissue | From human or murine source |
| Digestion Buffer | Medium 199 or DMEM/F12 |
| Collagenase, Type I or II | 1 mg/mL concentration[4] |
| BSA (Bovine Serum Albumin) | Fraction V, fatty acid-free |
| PBS (Phosphate-Buffered Saline) | Sterile, pH 7.4 |
| Antibiotic/Antimycotic Solution | 100x, containing penicillin-streptomycin |
| Sterile Petri Dishes & Conical Tubes | 15 cm dishes, 50 mL tubes |
| Shaking Water Bath or Incubator | Set to 37°C |
| Centrifuge | Capable of low-speed centrifugation |
| Sterile Filters | 250-420 µm mesh size[10] |
| Pasteur Pipettes / Syringes | For cell transfer |
Procedure
-
Tissue Collection: Harvest fresh adipose tissue and place it in a sterile petri dish containing PBS supplemented with 1% antibiotic/antimycotic solution.[12]
-
Mincing: Weigh the tissue and mince it into very small pieces (~1-2 mm³) using sterile scissors and forceps. A homogenous, paste-like consistency is ideal.[1] This step is critical for efficient digestion.[4]
-
Enzymatic Digestion: Transfer the minced tissue into a 50 mL conical tube. Add pre-warmed digestion buffer (e.g., Medium 199 with 1 mg/mL collagenase and 0.2% BSA) at a ratio of approximately 3-4 mL per gram of tissue.[4][11]
-
Incubation: Incubate the tissue suspension at 37°C for 30-45 minutes with constant agitation (e.g., 150 rpm on an orbital shaker).[4]
-
Filtration: After digestion, pass the cell suspension through a sterile mesh filter (e.g., 420 µm) into a new 50 mL conical tube to remove any undigested tissue fragments.[10]
-
Separation: Centrifuge the tube at 200-300 x g for 5 minutes at room temperature.[10][12] The mature adipocytes will form a distinct floating layer at the top, while the SVF cells will pellet at the bottom.[10]
-
Washing: Carefully collect the top layer of floating adipocytes using a wide-bore pipette or syringe and transfer to a new 15 mL tube.[11] Wash the adipocytes by adding 8-9 mL of warm PBS.[11]
-
Final Centrifugation: Centrifuge the adipocyte suspension at a lower speed, approximately 50-200 x g, for 3-5 minutes to gently pack the cells.[4]
-
Collection: Carefully remove the buffer from below the floating adipocyte layer. The purified mature adipocytes are now ready for culture or immediate analysis.[4]
Part 2: Culture of Mature Adipocytes (MAAC Method)
The Membrane Mature Adipocyte Aggregate Culture (MAAC) is an effective method for the long-term culture of mature adipocytes, allowing them to maintain their phenotype and function for up to two weeks.[4][5]
Materials
| Reagent/Equipment | Recommended Specifications |
|---|---|
| Purified Mature Adipocytes | From Part 1 |
| Adipocyte Nutrition Medium | e.g., DMEM/F12 with 3% FBS, supplements[13] |
| Cell Culture Plates | 24-well plates |
| Hydrophilic PTFE Membranes | e.g., 0.4 µm pore size |
| Cell Culture Incubator | 37°C, 5% CO₂ |
Procedure
-
Prepare MAAC System: Place a sterile, hydrophilic PTFE membrane into each well of a 24-well plate.
-
Seed Adipocytes: Gently resuspend the purified adipocytes from Part 1 in pre-warmed Adipocyte Nutrition Medium. Carefully pipette the adipocyte suspension onto the center of each membrane.
-
Add Medium: Add 350-500 µL of Adipocyte Nutrition Medium to each well, ensuring the medium surrounds the membrane without submerging the adipocyte aggregates.[11]
-
Incubation: Place the culture plate in a cell culture incubator at 37°C with 5% CO₂.[11]
-
Maintenance: Change the medium every 2-3 days by carefully aspirating the old medium from the well and adding fresh, pre-warmed medium.[13] The adipocytes can be maintained in culture for up to two weeks for subsequent experiments.[5]
Part 3: AdipoRon Treatment and Downstream Analysis
Once mature adipocytes are stably in culture, they can be used to investigate the effects of AdipoRon.
AdipoRon Signaling Pathway
References
- 1. Isolation and Culturing of Primary Murine Adipocytes from Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Mature Adipocytes from White Adipose Tissue and Gene Expression Studies by Real-Time Quantitative RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Isolation and Culture of Human Mature Adipocytes Using Membrane Mature Adipocyte Aggregate Cultures (MAAC) [jove.com]
- 5. Isolation and Culture of Human Mature Adipocytes Using Membrane Mature Adipocyte Aggregate Cultures (MAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Culture of Human Mature Adipocytes Using Membrane Mature Adipocyte Aggregate Cultures (MAAC). | Semantic Scholar [semanticscholar.org]
- 7. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AdipoRon, Adiponectin receptor agonist (CAS 924416-43-3) | Abcam [abcam.com]
- 9. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 10. Isolation and Processing of Murine White Adipocytes for Transcriptome and Epigenome Analyses [jove.com]
- 11. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Primary Human Preadipocytes & Growth Media [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: AdipoRon Effects in 3T3-L1 Adipocytes
This technical support guide provides troubleshooting strategies and frequently asked questions for researchers encountering a lack of AdipoRon effect in 3T3-L1 adipocytes. The information is tailored for scientists and professionals in metabolic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is AdipoRon and how does it work?
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] It mimics the effects of adiponectin, a key hormone secreted by adipocytes, by activating downstream signaling pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-α (PPARα).[2][3] These pathways are crucial for regulating glucose and fatty acid metabolism.[3][4]
Q2: How should I properly store and handle my AdipoRon?
Proper storage is critical to maintain AdipoRon's potency.
-
Lyophilized Powder: Store at room temperature (desiccated) for up to 24 months or at -20°C for up to four years.[2][3]
-
Stock Solutions (in DMSO or Ethanol): Once reconstituted, aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C for use within 2-6 months or -80°C for up to one year.[1][3] Aqueous solutions are not recommended for storage beyond one day.[5]
Q3: My 3T3-L1 cells are not differentiating well. Will this affect the AdipoRon experiment?
Yes, the differentiation status of 3T3-L1 cells is critical. Adiponectin receptor expression can vary with the differentiation state. For reliable results, ensure your 3T3-L1 preadipocytes have fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.[6] Common issues with differentiation include using high-passage cells, incorrect confluency before induction, or inactive differentiation reagents.[7]
Q4: At what stage should I treat my differentiated 3T3-L1 adipocytes with AdipoRon?
Treatment should typically be performed on fully differentiated, mature adipocytes. A standard 3T3-L1 differentiation protocol takes about 8-10 days.[8] Administer AdipoRon after confirming differentiation, usually between day 8 and day 12.
Q5: What is the recommended working concentration of AdipoRon for 3T3-L1 cells?
The optimal concentration can vary depending on the specific experimental endpoint. However, studies have shown effective concentrations ranging from 5 µM to 50 µM.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell batch and experimental conditions.[9] For example, AdipoRon has been shown to increase AMPK phosphorylation in a dose-dependent manner.
Q6: I am not observing AMPK phosphorylation after AdipoRon treatment. What could be wrong?
Several factors could be at play:
-
AdipoRon Potency: The compound may have degraded due to improper storage.[3]
-
Treatment Duration: The timing for detecting AMPK phosphorylation is crucial. It is an early signaling event, often detectable within 10-90 minutes of treatment.[10]
-
Cell Health: Poor cell viability or unhealthy adipocytes may not respond appropriately.
-
Receptor Expression: Low or absent expression of AdipoR1 and AdipoR2 will blunt or eliminate the response.[11]
-
Western Blotting Technique: Ensure your antibodies and western blotting protocol are optimized for detecting phosphorylated AMPK (p-AMPK).
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues when using AdipoRon in 3T3-L1 adipocytes.
Problem 1: No discernible effect of AdipoRon on lipid accumulation or gene expression.
-
Question: Is my AdipoRon solution prepared and stored correctly? Answer: AdipoRon is soluble in DMSO and ethanol.[3][5] For a 10 mM stock solution from 5 mg of powder, reconstitute in 1.17 mL of DMSO.[3] Aliquot and store at -20°C for up to 2 months to maintain potency.[3] Avoid repeated freeze-thaw cycles.
-
Question: Are my 3T3-L1 cells properly differentiated and healthy? Answer: Successful differentiation is paramount. Use low-passage 3T3-L1 cells and ensure they reach 100% confluency for two days before initiating differentiation with a standard MDI (IBMX, dexamethasone, insulin) cocktail.[8] Poor differentiation results in a heterogeneous cell population with insufficient adiponectin receptor expression.
-
Question: Am I using the correct AdipoRon concentration and treatment duration? Answer: The effect of AdipoRon can be dose- and time-dependent.[9][12] For changes in gene expression, a longer treatment time (e.g., 6-24 hours) may be necessary. Perform a pilot experiment with a range of concentrations (e.g., 10 µM, 25 µM, 50 µM) and time points to optimize your protocol.
Problem 2: Inconsistent results between experiments.
-
Question: Is the passage number of my 3T3-L1 cells consistent? Answer: The differentiation potential of 3T3-L1 cells can decrease with higher passage numbers.[6] This can lead to variability in adiponectin receptor expression and responsiveness to AdipoRon. It is best practice to use cells within a consistent and low passage range for all related experiments.
-
Question: Is my cell seeding density uniform? Answer: Non-uniform seeding can lead to uneven differentiation across the culture vessel.[7] This is often observed as more robust differentiation at the edges of the well. Ensure you have a single-cell suspension and mix thoroughly before and during plating to achieve a uniform monolayer.
-
Question: Could there be an issue with my cell culture media or supplements? Answer: The quality of serum (FBS and Calf Serum) can significantly impact 3T3-L1 growth and differentiation. Use a consistent lot of serum for a set of experiments or pre-test new lots for their ability to support robust differentiation. Ensure all media components, like insulin and dexamethasone, are fresh and active.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 428.5 g/mol | [3] |
| Binding Affinity (Kd) | AdipoR1: ~1.8 µM AdipoR2: ~3.1 µM | [1][2] |
| Solubility | DMSO: ~20-40 mg/mL Ethanol: ~15-20 mg/mL | [3][5] |
| Recommended Stock Solution | 10 mM in DMSO | [3] |
| Effective Concentration Range | 5 µM - 50 µM | [9][13] |
Key Experimental Protocols
Protocol 1: 3T3-L1 Adipocyte Differentiation
This protocol is adapted from standard, widely used methods.[8]
-
Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum. Grow cells until they are 100% confluent.
-
Post-Confluency Arrest: Maintain the confluent cells for an additional 48 hours. This step is crucial for growth arrest.
-
Induction (Day 0): Change the medium to "MDI Induction Media" containing DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Maturation (Day 2): After 48 hours, replace the MDI medium with "Insulin Medium" containing DMEM with 10% FBS and 10 µg/mL Insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replace this medium every 2-3 days.
-
Full Differentiation: Adipocytes are typically considered mature and ready for experiments by Day 8-10, which can be confirmed by observing significant lipid droplet accumulation via microscopy.
Protocol 2: AdipoRon Treatment and Western Blot for p-AMPK
-
Preparation: On Day 8-10 of differentiation, gently wash the mature 3T3-L1 adipocytes with pre-warmed PBS.
-
Starvation (Optional but Recommended): For signaling studies, serum-starve the cells in serum-free DMEM for 2-4 hours prior to treatment to reduce basal signaling.
-
Treatment: Add fresh, serum-free DMEM containing the desired concentration of AdipoRon (or DMSO as a vehicle control) to the cells. For p-AMPK analysis, a short treatment time of 10-30 minutes is often sufficient.[10]
-
Cell Lysis: After treatment, immediately place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the cell lysate. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated AMPK (p-AMPK Thr172) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total AMPK as a loading control.
-
Visualizations
Caption: AdipoRon signaling pathway in 3T3-L1 adipocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 4. pages.ucsd.edu [pages.ucsd.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. The adiponectin receptors AdipoR1 and AdipoR2 activate ERK1/2 through a Src/Ras-dependent pathway and stimulate cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hormonal regulation of adiponectin gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Optimizing AdipoRon concentration for maximal AMPK activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using AdipoRon to achieve maximal and reproducible AMP-activated protein kinase (AMPK) activation. Below, you will find frequently asked questions, in-depth troubleshooting guides, detailed experimental protocols, and a summary of effective concentrations from published studies.
Frequently Asked Questions (FAQs)
Q1: What is AdipoRon and how does it activate AMPK?
A1: AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] Upon binding to these receptors, AdipoRon triggers downstream signaling cascades that lead to the phosphorylation and activation of AMPK at the threonine-172 residue of its α-subunit.[3][4][5] Activated AMPK is a master regulator of cellular metabolism, playing key roles in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.[3][6]
Q2: How should I prepare and store AdipoRon?
A2: AdipoRon is typically supplied as a lyophilized powder that is stable at room temperature for extended periods.[1] For experimental use, it should be reconstituted in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10-40 mg/mL).[1][7] This stock solution should be aliquoted and stored at -20°C for up to two months to maintain potency.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of AdipoRon is highly cell-type dependent.[3] A common starting range for in-vitro experiments is 10 µM to 50 µM.[3][8] For initial dose-response experiments, it is advisable to test a broad range of concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration for your specific cell model and experimental endpoint.[4][8]
Q4: How long should I treat my cells with AdipoRon to see AMPK activation?
A4: The activation of AMPK, measured by its phosphorylation, is a rapid event. Significant increases in phospho-AMPK (Thr172) can often be detected as early as 10-30 minutes after AdipoRon treatment.[3][8][9] However, the optimal time point can vary. For downstream effects, such as changes in gene expression or metabolic function, longer incubation times (e.g., 1, 12, 24, or even 72 hours) may be necessary.[3][10] A time-course experiment (e.g., 0, 15 min, 30 min, 1 hr, 4 hr) is recommended to pinpoint the peak activation time in your system.
Troubleshooting Guide
Q: My AdipoRon solution is precipitating when added to cell culture media. What should I do?
A: This is a common issue arising from the low aqueous solubility of AdipoRon.[7]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), as high concentrations can be toxic to cells and cause the compound to precipitate.
-
Dilution Method: To prepare your working solution, first dilute your DMSO stock of AdipoRon in a small volume of pre-warmed culture medium, vortexing or flicking the tube gently to mix. Then, add this intermediate dilution to the rest of your culture medium. Avoid adding the highly concentrated DMSO stock directly to a large volume of aqueous buffer.[7]
-
Fresh Preparation: Aqueous solutions of AdipoRon are not stable. Always prepare the final working solution fresh for each experiment.[7]
Q: I am not observing AMPK phosphorylation (p-AMPK) after AdipoRon treatment. What are the possible causes?
A: Several factors could contribute to a lack of detectable p-AMPK.
-
Suboptimal Concentration/Time: Your chosen concentration may be too low for your cell type, or the treatment time may be too short or too long. Refer to the data table below and perform a dose-response and time-course experiment.
-
Cell Confluency and Health: Ensure cells are in a healthy, sub-confluent state. Overly confluent or stressed cells may respond poorly.
-
AdipoRon Potency: If the stock solution was stored improperly (e.g., multiple freeze-thaws, stored for more than 2 months), the compound may have degraded.[1] Use a fresh aliquot or prepare a new stock solution.
-
Western Blotting Issues: Verify your western blotting protocol. Confirm that your primary antibody for phospho-AMPK (Thr172) is validated and working, and that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of the protein.
Q: I see p-AMPK activation, but there are no downstream effects. Why?
A: AMPK activation does not always lead to the expected downstream outcome in every cell type.
-
Cell-Specific Signaling: The downstream targets of AMPK can vary significantly between different cell types.[3]
-
AMPK-Independent Pathways: AdipoRon can also act through AMPK-independent mechanisms.[6][11] The biological effect you are measuring may be regulated by a different pathway in your specific model.
-
Magnitude of Activation: The level of AMPK activation may be insufficient to trigger significant downstream events. Try increasing the AdipoRon concentration or treatment duration.
Data Presentation: AdipoRon Concentration and AMPK Activation
The following table summarizes effective AdipoRon concentrations used to activate AMPK in various in-vitro models, as cited in the literature.
| Concentration Range | Cell Type | Treatment Time | Observed Effect | Citation(s) |
| 10 µM - 50 µM | NIH-3T3 Fibroblasts | 10 minutes | Increased p-AMPK (Thr172) | [3] |
| 50 µM | Rhesus Monkey PBMCs | 10 minutes | Increased p-AMPK (Thr172) | [3][9] |
| 10 µg/mL (~23.3 µM) | H1299 & A549 (NSCLC) | Up to 72 hours | Strong and persistent p-AMPK | [10] |
| 25 µM - 100 µM | Vascular Smooth Muscle | 30 minutes | Increased p-AMPK (Thr172) | [8] |
| 1 µM - 50 µM | BV2 Microglial Cells | 1 hour | Dose-dependent increase in p-AMPK | [4] |
| 25 µM | Pancreatic Cancer Cells | 45 minutes | Activation of AMPK pathway | [5] |
| Note: AdipoRon MW ≈ 428.5 g/mol used for conversion from µg/mL to µM. |
Experimental Protocols
Protocol: Determining Optimal AdipoRon Concentration for AMPK Activation by Western Blot
This protocol provides a framework for a dose-response experiment to identify the AdipoRon concentration that yields maximal AMPK phosphorylation.
1. Materials:
-
AdipoRon (lyophilized powder)[1]
-
DMSO[1]
-
Cell line of interest (e.g., C2C12, A549, etc.)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
2. Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Seed your cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to attach and grow overnight (or for 24 hours).
-
-
AdipoRon Treatment:
-
On the day of the experiment, prepare serial dilutions of AdipoRon in pre-warmed serum-free or complete medium to achieve final concentrations (e.g., 0 µM, 1 µM, 10 µM, 25 µM, 50 µM). The 0 µM well should contain the same final concentration of DMSO as the highest AdipoRon concentration well (vehicle control).
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the different AdipoRon concentrations to the respective wells.
-
Incubate for the desired time (a 30-minute incubation is a good starting point).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plate on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total-AMPKα to confirm equal protein loading.
-
4. Data Analysis:
-
Quantify the band intensity for p-AMPK, total-AMPK, and the loading control.
-
Calculate the ratio of p-AMPK to total-AMPK for each condition to determine the level of AMPK activation.
-
Plot the p-AMPK/total-AMPK ratio against the AdipoRon concentration to identify the optimal dose.
Visualizations
Signaling Pathway
Caption: AdipoRon binds to its receptors, leading to the phosphorylation and activation of AMPK.
Experimental Workflow
Caption: A typical experimental workflow for determining optimal AdipoRon concentration.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting a lack of AMPK activation.
References
- 1. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 2. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AdipoRon Inhibits Neuroinflammation Induced by Deep Hypothermic Circulatory Arrest Involving the AMPK/NF-κB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic adiponectin-receptor agonist, AdipoRon, induces glycolytic dependence in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: implications toward suppression of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
AdipoRon Technical Support Center: Stability and Storage in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the stability and long-term storage of AdipoRon when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting AdipoRon?
A1: DMSO is the most highly recommended solvent for reconstituting AdipoRon.[1][2][3][4][5][6] It is soluble in DMSO at concentrations of up to 100 mg/mL.[6] AdipoRon is also soluble in ethanol but is considered insoluble in water.[2][6][7] For aqueous buffers, it is advised to first dissolve AdipoRon in DMSO and then dilute it with the aqueous buffer of choice.[5]
Q2: How should I prepare a stock solution of AdipoRon in DMSO?
A2: To prepare a stock solution, reconstitute the lyophilized AdipoRon powder in high-quality, anhydrous DMSO.[1][8] For example, to create a 10 mM stock solution from 5 mg of AdipoRon (Molecular Weight: 428.52 g/mol ), you would add 1.17 mL of DMSO.[2][3] To ensure the compound is fully dissolved, it may be necessary to warm the tube at 37°C for 10 minutes and/or sonicate it.[1][7]
Q3: What are the optimal long-term storage conditions for AdipoRon in DMSO?
A3: For long-term stability, AdipoRon stock solutions in DMSO should be stored at -20°C or -80°C.[1][2][4][9]
Q4: How long can I expect my AdipoRon DMSO stock solution to be stable at different temperatures?
A4: The stability of the AdipoRon stock solution is temperature-dependent. At -80°C, the solution is stable for up to one year, while at -20°C, it is stable for up to six months.[1] Some suppliers suggest a shorter stability period of 2-3 months at -20°C or -80°C.[2][9] It is generally not recommended to store aqueous solutions for more than one day.[5]
Q5: Is it necessary to aliquot the AdipoRon stock solution?
A5: Yes, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2] This practice helps to avoid multiple freeze-thaw cycles, which can lead to the degradation of the compound and loss of potency.[2]
Q6: I've noticed a precipitate in my AdipoRon stock solution after thawing. What should I do?
A6: If you observe a precipitate, you can warm the solution at 37°C for 10-15 minutes and vortex or sonicate the vial until the precipitate is fully redissolved.[7] Ensure the solution is clear before using it in your experiments.[4]
Q7: Can I prepare and store AdipoRon in an aqueous solution?
A7: AdipoRon has poor solubility in aqueous solutions.[10] It is not recommended to store AdipoRon in aqueous buffers for more than one day.[5] For experiments requiring an aqueous solution, it is best to prepare it fresh on the day of use by diluting the DMSO stock solution.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or poor experimental results. | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from lyophilized powder, ensuring to aliquot it for single-use applications. Always store the stock solution at the recommended temperature. |
| Precipitate forms in the stock solution upon thawing. | The concentration of AdipoRon may be too high for it to remain in solution at lower temperatures. | Gently warm the vial to 37°C and vortex or sonicate until the solution is clear.[7] Consider preparing a slightly lower concentration stock solution for future use. |
| Difficulty dissolving AdipoRon powder in DMSO. | The DMSO may have absorbed moisture, or the compound requires more energy to dissolve. | Use fresh, anhydrous (hygroscopic) DMSO for reconstitution.[1] Warm the vial at 37°C for 10 minutes and use an ultrasonic bath to aid dissolution.[7] |
Quantitative Data Summary
AdipoRon Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥21.45 mg/mL | [7] |
| DMSO | 40 mg/mL | [2] |
| DMSO | 62.5 mg/mL (145.85 mM) | [1] |
| DMSO | 100 mg/mL (233.36 mM) | [6] |
| Ethanol | 20 mg/mL | [2] |
| Water | Insoluble | [6][7] |
AdipoRon Stability and Storage
| Form | Storage Temperature | Duration of Stability | Reference |
| Lyophilized Powder | Room Temperature | 24 months | [2] |
| Lyophilized Powder | -20°C | 3 years | |
| Lyophilized Powder | 4°C | 2 years | [9] |
| In DMSO | -20°C | "Several months" | [7] |
| In DMSO | -20°C | 6 months | [1] |
| In DMSO | -20°C | 2 months | [2] |
| In DMSO | -20°C | 2 weeks | |
| In DMSO | -20°C | Up to one month | [4] |
| In DMSO | -80°C | 1 year | [1] |
| In DMSO | -80°C | 3 months | [9] |
Experimental Protocols
Protocol for Reconstituting AdipoRon in DMSO
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized AdipoRon to ensure that the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration. For a 10 mM stock solution, add 1.17 mL of DMSO to 5 mg of AdipoRon powder.[2][3]
-
Dissolution: To facilitate dissolution, gently warm the vial at 37°C for 10-15 minutes.[7] Vortex and/or place the vial in an ultrasonic bath until the solution is clear and all the powder has dissolved.[1][7]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[1][2]
Visualizations
Caption: AdipoRon experimental workflow from reconstitution to use.
Caption: AdipoRon signaling pathway via AdipoR1 and AdipoR2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 3. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. AdipoRon | AdipoR non-selective agonist | Hello Bio [hellobio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving AdipoRon Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the bioavailability of AdipoRon in animal studies. AdipoRon, a promising synthetic agonist for the adiponectin receptors (AdipoR1 and AdipoR2), presents a significant challenge in preclinical research due to its low aqueous solubility and consequently poor bioavailability.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving sufficient AdipoRon bioavailability in animal studies?
A1: The principal challenge is AdipoRon's poor water solubility.[1] This characteristic limits its dissolution in gastrointestinal fluids following oral administration, leading to low and variable absorption into the systemic circulation.
Q2: My plasma concentrations of AdipoRon are highly variable between animals in the same group. What could be the cause and how can I fix it?
A2: High variability can stem from several factors:
-
Inconsistent Administration: Ensure uniform and accurate oral gavage technique to deliver the entire dose.
-
Food Effects: The presence of food can significantly alter absorption. Implement a consistent overnight fasting period (e.g., 12 hours) before dosing.[2]
-
Formulation Instability: AdipoRon may precipitate out of simple aqueous solutions. Prepare fresh formulations for each experiment and ensure complete solubilization or a stable suspension. Using vehicles like 0.5% hydroxypropyl methylcellulose can aid in creating a more uniform suspension.[3]
Q3: What are the most effective strategies to enhance the oral bioavailability of AdipoRon?
A3: The most documented and effective strategy is chemical modification to improve solubility. Specifically, PEGylation (covalent modification with polyethylene glycol) has been shown to significantly enhance AdipoRon's aqueous solubility and, consequently, its pharmacokinetic profile.[1] Other general strategies for poorly soluble drugs that could be adapted for AdipoRon include the use of nanosuspensions, solid dispersions, and lipid-based delivery systems.[2][4][5]
Q4: What are the recommended administration routes and dosages for AdipoRon in mice?
A4: The administration route and dosage depend on the study's objective. Common approaches include:
-
Oral Gavage: Doses up to 50 mg/kg have been used to study its effects on metabolic parameters.[3][6][7]
-
Intraperitoneal (IP) Injection: This route can bypass first-pass metabolism. A 20 mg/kg dose has been used to assess pharmacokinetic profiles.[1]
-
Intravenous (IV) Injection: Used for direct systemic administration and to assess downstream signaling, with doses around 1.2 mg/kg and up to 50 mg/kg reported.[3][8]
-
Subcutaneous (SC) Injection: A dosage of 5 mg/kg/day has been used for longer-term treatment studies.[9]
-
Mixed in Chow: For chronic studies, AdipoRon can be mixed into the diet at concentrations like 30 mg/kg of chow.[10]
It is crucial to select the route and dose most relevant to the research question and to consider potential vehicle effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or undetectable plasma/tissue levels of AdipoRon | Poor solubility and absorption of the administered formulation. | 1. Improve Solubility: Switch to a more soluble analog like AdipoRonPEG5.[1] 2. Optimize Formulation: Use solubilizing agents or create a stable nanosuspension. 3. Change Administration Route: Consider intraperitoneal or intravenous injection to bypass the gastrointestinal barrier.[1][3] |
| Inconsistent or non-reproducible results in efficacy studies | Variable bioavailability leading to inconsistent target engagement. | 1. Standardize Dosing Protocol: Implement a strict fasting and administration protocol.[2] 2. Use a More Bioavailable Formulation: Employ a formulation known to have improved pharmacokinetics, such as PEGylated AdipoRon.[1] 3. Confirm Target Engagement: Measure downstream markers like AMPK phosphorylation to confirm AdipoRon activity in the target tissue.[3][6] |
| Precipitation of AdipoRon in the dosing solution | AdipoRon's hydrophobic nature and low aqueous solubility. | 1. Use Co-solvents: Initially dissolve AdipoRon in a small amount of DMSO before diluting with an aqueous vehicle like PBS or saline. Note the final DMSO concentration to avoid toxicity. 2. Utilize Surfactants/Polymers: Formulate with non-ionic solubilizers like Cremophor or in vehicles such as 0.5% hydroxypropyl methylcellulose.[1][3] 3. Prepare Fresh: Make the dosing solution immediately before administration to minimize precipitation over time. |
Quantitative Data: Pharmacokinetics of AdipoRon vs. AdipoRonPEG5
The following table summarizes the improved pharmacokinetic parameters of a PEGylated AdipoRon derivative (AdipoRonPEG5) compared to the parent compound after intraperitoneal administration in mice. The data clearly demonstrates the enhanced bioavailability achieved through this chemical modification.[1]
| Parameter | AdipoRon | AdipoRonPEG5 | Fold Improvement |
| Plasma Cmax (ng/mL) | ~1,000 | ~10,000 | ~10x |
| Plasma AUC (ngh/mL) | ~5,000 | ~60,000 | ~12x |
| Liver Cmax (ng/g) | ~2,500 | ~15,000 | ~6x |
| Liver AUC (ngh/g) | ~15,000 | ~120,000 | ~8x |
| Data is estimated from graphs in the source publication and is based on a 20 mg/kg IP dose in C57BL/6J mice.[1] |
Experimental Protocols
Protocol 1: Preparation and Administration of AdipoRon for Oral Gavage
Objective: To prepare a stable suspension of AdipoRon for consistent oral administration in mice.
Materials:
-
AdipoRon powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Methodology:
-
Calculate the required amount of AdipoRon based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg.
-
Weigh the AdipoRon powder and place it in a sterile microcentrifuge tube.
-
Prepare the 0.5% HPMC vehicle by dissolving HPMC in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Add a small amount of the HPMC vehicle to the AdipoRon powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
Sonicate the suspension for 5-10 minutes in a bath sonicator to break up any aggregates.
-
Before each administration, vortex the suspension thoroughly to ensure uniformity.
-
Administer the formulation to fasted mice via oral gavage at the calculated volume.[3]
Protocol 2: Assessment of AdipoRon Pharmacokinetics in Plasma
Objective: To determine the concentration-time profile of an AdipoRon formulation in mouse plasma following administration.
Materials:
-
AdipoRon formulation
-
C57BL/6J mice (or other appropriate strain)
-
Administration equipment (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Methodology:
-
Dosing: Administer the AdipoRon formulation to a cohort of mice via the desired route (e.g., oral gavage or IP injection). A typical dose for pharmacokinetic studies is 20-50 mg/kg.[1][6]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place the blood into EDTA-coated tubes, mix gently, and keep on ice. Centrifuge the samples at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of AdipoRon in plasma. This involves optimizing chromatographic separation and mass spectrometric detection parameters.
-
Prepare a standard curve by spiking known concentrations of AdipoRon into blank plasma.
-
Extract AdipoRon from the study samples and standards (e.g., via protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples on the LC-MS/MS system.
-
-
Data Analysis: Quantify the AdipoRon concentration in each sample using the standard curve. Plot the mean plasma concentration versus time and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
AdipoRon Signaling Pathway
Caption: AdipoRon activates AdipoR1 and AdipoR2, leading to downstream activation of AMPK and PPARα, respectively, which improves metabolic homeostasis.[10][11][12]
Experimental Workflow for Bioavailability Assessment
Caption: A generalized workflow for conducting an animal study to determine the bioavailability of an AdipoRon formulation.
References
- 1. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice | eLife [elifesciences.org]
- 9. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AdipoRon - Wikipedia [en.wikipedia.org]
- 12. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon In Vivo Research: A Technical Support Center for Identifying Potential Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of AdipoRon, with a specific focus on identifying potential off-target effects.
Introduction
AdipoRon is a synthetic, orally active small-molecule agonist of the adiponectin receptors, AdipoR1 and AdipoR2.[1][2][3] It mimics the effects of the endogenous hormone adiponectin, activating downstream signaling pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[4][5][6] While AdipoRon holds therapeutic promise for a variety of metabolic and other diseases, the potential for off-target effects, a common consideration for small-molecule drugs, warrants careful investigation during in vivo studies.[4][7] This guide provides practical advice for designing experiments and troubleshooting common issues related to identifying and characterizing these potential off-target effects.
Quantitative Data Summary
Table 1: AdipoRon On-Target Binding Affinity
| Target | Binding Affinity (Kd) | Reference |
| Adiponectin Receptor 1 (AdipoR1) | 1.8 µM | [1] |
| Adiponectin Receptor 2 (AdipoR2) | 3.1 µM | [1] |
Table 2: Summary of Reported In Vivo Effects and Toxicities of AdipoRon
| Species | Dose | Route of Administration | Observed Effects | Potential Implications for Off-Target Effects | Reference |
| Mice | 50 mg/kg | Oral | Amelioration of insulin resistance and glucose intolerance. | On-target effects. | [8] |
| Mice | 50 mg/kg (for 14 days) | Intraperitoneal | Mild memory impairment. | Potential neurotoxic off-target effects. | [8] |
| Mice | 20 mg/kg (for 14 days) | Intraperitoneal | Increased hippocampal cell proliferation, increased serum BDNF and adiponectin. | On-target or beneficial off-target effects. | [9] |
| Mice | 50 mg/kg (for 14 days) | Intraperitoneal | Impaired spatial recognition memory, suppressed hippocampal neurogenesis, reduced serum BDNF and adiponectin. | Dose-dependent neurotoxicity, potentially through off-target mechanisms. | [9] |
| Rabbits | 10 mg/kg | Intravenous | Tonic-clonic seizure. | Significant neurotoxic off-target effects. | [8][10] |
| Rabbits | 25 mg/kg | Intravenous | Mortality. | Severe dose-limiting toxicity, potentially due to off-target cardiovascular or neurological effects. | [8][10] |
| Rats | 50 mg/kg | Oral | Attenuation of cardiopulmonary bypass-induced inflammation and improvement of cardiac function. | On-target or beneficial off-target cardiovascular effects. | [11] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway of AdipoRon and a general workflow for investigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. AdipoRon ameliorates the progression of heart failure with preserved ejection fraction via mitigating lipid accumulation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic adiponectin-receptor agonist, AdipoRon, induces glycolytic dependence in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AdipoRon and ADP355, adiponectin receptor agonists, in Metabolic-associated Fatty Liver Disease (MAFLD) and Nonalcoholic Steatohepatitis (NASH): A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AdipoRon Attenuates Inflammation and Impairment of Cardiac Function Associated With Cardiopulmonary Bypass–Induced Systemic Inflammatory Response Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming AdipoRon insolubility in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of AdipoRon insolubility in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why does my AdipoRon precipitate when I add it to my aqueous cell culture medium or buffer?
AdipoRon is a hydrophobic molecule, which means it has very low solubility in water-based solutions like PBS or cell culture media.[1][2] When a concentrated stock solution of AdipoRon, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment, the AdipoRon can rapidly "crash out" of solution, forming a visible precipitate. This phenomenon is often referred to as "solvent shock."[3]
Q2: What is the best solvent to use for making an AdipoRon stock solution?
Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing concentrated stock solutions of AdipoRon.[2][4][5] Ethanol is also a viable option, though the solubility is generally lower than in DMSO.[1][4] For maximum solubility, ensure you are using high-purity, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[5]
Q3: How should I prepare a concentrated stock solution of AdipoRon?
To prepare a stock solution, AdipoRon is typically supplied as a crystalline solid or lyophilized powder.[1][4]
-
For a 10 mM stock solution in DMSO: Reconstitute 5 mg of AdipoRon powder in 1.17 mL of DMSO.[4][6]
-
General Tips for Dissolving: To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or shake it in an ultrasonic bath for a short period.[2] Visually inspect the solution to ensure all particles have dissolved.[3]
Q4: What is the correct way to dilute my AdipoRon stock solution into my aqueous medium to avoid precipitation?
The key to preventing precipitation is to avoid solvent shock. This can be achieved by:
-
Pre-warming the Medium: Always pre-warm your cell culture medium or aqueous buffer to 37°C before adding the AdipoRon stock solution. Adding a cold stock to warm media or vice-versa can cause temperature shifts that decrease solubility.[3]
-
Dropwise Addition and Mixing: Add the AdipoRon stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium. This ensures that the stock solution is rapidly and evenly dispersed, preventing localized high concentrations that lead to precipitation.[7]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent effects and potential cytotoxicity.[3]
Q5: My AdipoRon solution was clear initially but formed a precipitate after being in the incubator. What happened?
Precipitation over time can be caused by several factors:[7][8]
-
Temperature Fluctuations: Repeated warming and cooling can decrease the stability of the solution.
-
Evaporation: If the culture vessel is not properly sealed, evaporation of water from the medium can increase the concentration of AdipoRon and other solutes, leading to precipitation.
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of AdipoRon.
-
Interactions with Media Components: AdipoRon may slowly interact with salts, proteins, or other components in the medium, forming insoluble complexes.
Q6: How should I store my AdipoRon solutions?
-
Solid Form: AdipoRon as a lyophilized powder or crystalline solid is stable for years when stored at -20°C.[1][4]
-
Stock Solutions in DMSO/Ethanol: Once in solution, store aliquots at -20°C. It is recommended to use the solution within 2 months to prevent loss of potency.[4][6] Aliquoting is crucial to avoid multiple freeze-thaw cycles, which can degrade the compound and lead to precipitation.[4]
-
Aqueous Solutions: It is not recommended to store AdipoRon in aqueous solutions for more than one day.[1] Prepare fresh dilutions for each experiment.
Quantitative Data: AdipoRon Solubility
The solubility of AdipoRon in various solvents is summarized below. Please note that these values are approximate and can vary between suppliers.
| Solvent/System | Approximate Solubility | Source |
| DMSO | ≥21.45 mg/mL to 100 mg/mL | [2][4][5][6][9][10] |
| Ethanol | ~15-20 mg/mL | [1][4][6] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | [1] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: In Vitro Preparation of AdipoRon for Cell Culture
This protocol describes the preparation of a working solution of AdipoRon for treating cultured cells.
-
Prepare a 10 mM Stock Solution:
-
Prepare the Working Solution:
-
Pre-warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.[3][11]
-
Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration (e.g., for a 10 µM final concentration in 10 mL of medium, you will need 10 µL of the stock).
-
While gently swirling the medium, add the calculated volume of the AdipoRon stock solution dropwise.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Use the freshly prepared medium for your cell treatment immediately.
-
Protocol 2: In Vivo Formulation of AdipoRon for Oral Gavage
This protocol is adapted from studies using mouse models.[9][12]
-
Vehicle Preparation: The vehicle is critical for solubilizing AdipoRon for oral administration. A common vehicle consists of:
-
AdipoRon Formulation:
Visualizing Workflows and Pathways
AdipoRon Signaling Pathway
AdipoRon activates the adiponectin receptors AdipoR1 and AdipoR2. This binding initiates downstream signaling cascades primarily through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), which regulate glucose and lipid metabolism.[1][4][10][14]
Caption: AdipoRon signaling cascade via AdipoR1/R2.
Experimental Workflow for AdipoRon Cell Treatment
This workflow outlines the critical steps to successfully prepare and use AdipoRon in a cell culture experiment, minimizing the risk of precipitation.
Caption: Workflow for preparing AdipoRon for cell culture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to medium. | Solvent Shock: The concentrated DMSO stock was added too quickly to the aqueous medium.[3] High Local Concentration: The stock solution was not dispersed quickly enough.[7] Temperature Difference: The stock solution and medium were at different temperatures. | 1. Pre-warm your medium to 37°C. 2. Add the stock solution very slowly (dropwise) into the vortex of the swirling medium. 3. Ensure the final DMSO concentration is low (<0.5%). |
| Medium becomes cloudy or forms a precipitate over time in the incubator. | Exceeded Solubility Limit: The final concentration of AdipoRon is too high for long-term stability in the complex medium. Medium Instability: Evaporation of the medium is concentrating the AdipoRon. Interaction with Serum: Components in Fetal Bovine Serum (FBS) may be interacting with the compound. | 1. Perform a dose-response experiment to find the maximum soluble concentration for your specific medium and incubation time. 2. Ensure incubator humidity is optimal and culture plates/flasks are well-sealed. 3. Consider reducing the serum concentration if your experiment allows. |
| Variability between experiments. | Inconsistent Stock Solution: The stock solution may not have been fully dissolved initially, or has been subjected to multiple freeze-thaw cycles.[4] Age of Stock Solution: Stock solutions older than 2 months may have reduced potency.[4][6] | 1. Always ensure your stock is fully dissolved before the first use. Sonication can help.[2] 2. Prepare fresh aliquots from newly dissolved powder and avoid re-freezing a thawed aliquot. 3. Prepare a fresh stock solution from powder if potency is in doubt. |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AdipoRon (#57583) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. AdipoRon, Adiponectin receptor agonist (CAS 924416-43-3) | Abcam [abcam.com]
- 11. AdipoRon Affects Cell Cycle Progression and Inhibits Proliferation in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AdipoRon - Wikipedia [en.wikipedia.org]
Technical Support Center: Best Practices for AdipoRon Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using AdipoRon, a selective agonist of the adiponectin receptors AdipoR1 and AdipoR2.[1] Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help minimize variability and ensure the reliability of your results.
I. Signaling Pathways
AdipoRon activates distinct downstream pathways through its interaction with AdipoR1 and AdipoR2. Understanding these pathways is crucial for designing experiments and interpreting results.
II. Experimental Workflow
A generalized workflow for an in vitro AdipoRon experiment is outlined below. Adherence to a consistent workflow is a primary method for reducing variability.
III. Quantitative Data Summary
The following tables summarize key quantitative data from various AdipoRon experiments. These values can serve as a starting point for your experimental design.
Table 1: In Vitro Experimental Parameters
| Cell Line | AdipoRon Concentration | Incubation Time | Observed Effect | Reference |
| L02 hepatocytes | 5-50 µM | Not Specified | Attenuated expression of TNF-α and TGF-β1.[2] | [2] |
| RAW264.7 macrophages | 5-50 µM | Not Specified | Dosage-dependent growth suppression.[2] | [2] |
| C2C12 myotubes | 5-50 µM | Not Specified | Increased AMPK phosphorylation and PGC-1α expression.[2] | [2] |
| NIH-3T3 fibroblasts | 10-50 µM | 10 minutes | Increased phosphorylation of AMPK at Thr172.[3] | [3] |
| Vascular Smooth Muscle Cells (VSMCs) | 25-50 µM | Not Specified | Inhibition of PDGF-induced cell proliferation.[4] | [4] |
| Pancreatic Cancer Cells | ~25 µM (IC50) | Not Specified | Inhibition of cell proliferation, colony formation, and increased apoptosis.[4] | [4] |
| Human Osteosarcoma Cells (Saos-2, U2OS) | 1.25-20 µg/mL | 72 hours | Dose-dependent inhibition of cell growth.[5] | [5] |
| Non-Small-Cell Lung Cancer (NSCLC) Cells (H1299, A549) | 0-20 µg/mL | 72 hours | Dose-dependent mitigation of cell viability.[6] | [6] |
| B-Cell Leukemia Cells (JVM-2) | 2.5-10 µg/mL | 72 hours | Dose-dependent reduction in cell viability.[7] | [7] |
| HCT116 Colorectal Cancer Cells | Dose-dependent | Not Specified | Inhibition of cell proliferation and migration.[8] | [8] |
Table 2: In Vivo Experimental Parameters
| Animal Model | AdipoRon Dosage | Administration Route | Duration | Observed Effect | Reference |
| Wild-type mice | 50 mg/kg | Oral gavage | Single dose | Improved cardiac function and attenuated post-ischemic apoptosis.[9] | [9] |
| db/db mice | 50 mg/kg | Oral gavage | 2 weeks | Reduced plasma glucose levels and ameliorated insulin resistance.[4] | [4] |
| Aged male mice | Not Specified | Not Specified | 6 weeks | Improved skeletal muscle function.[3][10] | [3][10] |
| Diet-induced obese mice | Not Specified | Not Specified | Not Specified | Reduced osteoclast numbers and alveolar bone loss.[4] | [4] |
| Mice with acute hepatic injury | 0.02, 0.1, 0.5 mg/kg | Intragastric | Not Specified | Alleviated D-GalN induced hepatotoxicity.[11] | [11] |
| Adolescent male C57BL/6J mice | 20 mg/kg | Intraperitoneal | 14 days | Promoted hippocampal cell proliferation.[12][13] | [12][13] |
| Adolescent male C57BL/6J mice | 50 mg/kg | Intraperitoneal | 14 days | Impaired spatial recognition memory and suppressed cell proliferation.[12][13] | [12][13] |
| Type 2 diabetic (db/db) mice | 10 mg/kg/day | Oral gavage | 2 weeks | Normalized potentiated myogenic response in mesenteric arteries.[14] | [14] |
| Rabbit model of arthrofibrosis | 2.5-5 mg/kg | Intravenous | Serial Dosing | No observed toxicity.[15] | [15] |
IV. Detailed Experimental Protocols
A. Preparation of AdipoRon Stock Solution
Objective: To prepare a stable and consistent stock solution of AdipoRon for in vitro and in vivo experiments.
Materials:
-
AdipoRon powder (lyophilized)[16]
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Bring the lyophilized AdipoRon powder to room temperature before opening to prevent moisture absorption.[16]
-
To prepare a 10 mM stock solution, reconstitute 5 mg of AdipoRon powder in 1.17 mL of DMSO.[16] Alternatively, AdipoRon is soluble in DMSO at up to 40 mg/mL and in ethanol at up to 20 mg/mL.[16][17]
-
For in vivo oral formulations, a stock of 100 mg/mL in DMSO can be prepared.[18]
-
Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming at 37°C for 10 minutes and/or sonication may aid in dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[16]
-
Store the stock solution at -20°C for up to 2 months or at -80°C for up to a year.[11][16] The lyophilized powder is stable for at least 4 years when stored at -20°C.[19]
B. In Vitro Cell-Based Assay
Objective: To assess the effect of AdipoRon on a specific cellular response (e.g., AMPK phosphorylation).
Materials:
-
Appropriate cell line (e.g., C2C12 myotubes, H1299 lung cancer cells)[3][20]
-
AdipoRon stock solution
-
Phosphate-buffered saline (PBS)
-
Reagents for the specific assay (e.g., lysis buffer, primary and secondary antibodies for Western blotting)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.
-
The day before treatment, replace the medium with fresh complete medium.
-
On the day of the experiment, prepare working solutions of AdipoRon by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Note that for aqueous solutions, it is recommended to first dissolve AdipoRon in DMSO and then dilute with the aqueous buffer. These aqueous solutions should be used within one day.[17]
-
Remove the medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of AdipoRon to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest AdipoRon concentration).
-
Incubate the cells for the desired period (e.g., 10 minutes for signaling events, 24-72 hours for proliferation assays).[3][5]
-
After incubation, proceed with the specific cellular or molecular assay (e.g., cell lysis for Western blotting, MTT assay for viability).
V. Troubleshooting Guide and FAQs
References
- 1. AdipoRon - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential Adiponectin Receptor Response Modifier Therapeutics [frontiersin.org]
- 5. AdipoRon Affects Cell Cycle Progression and Inhibits Proliferation in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Adiponectin on the Behavior of B-Cell Leukemia Cells: Insights from an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. AdipoRon Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AdipoRon, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice | PLOS One [journals.plos.org]
- 15. The Safety of Adiponectin Receptor Agonist AdipoRon in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. caymanchem.com [caymanchem.com]
- 20. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells [mdpi.com]
Validation & Comparative
A Comparative Guide to AdipoRon and Other Adiponectin Receptor Agonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AdipoRon with other preclinical adiponectin receptor agonists, supported by available experimental data. The information is intended to assist researchers in evaluating these compounds for further investigation and drug development.
Introduction to Adiponectin Receptor Agonists
Adiponectin, an adipokine, plays a crucial role in regulating glucose and lipid metabolism and has anti-inflammatory properties. Its effects are mediated through two main receptors, AdipoR1 and AdipoR2. In conditions like obesity and type 2 diabetes, adiponectin levels are often reduced, leading to insulin resistance and other metabolic dysfunctions. Adiponectin receptor agonists are compounds designed to mimic the beneficial effects of adiponectin by directly activating these receptors. AdipoRon was the first orally active small-molecule agonist identified and has been extensively studied. This guide compares AdipoRon with other promising preclinical candidates: ADP355, a peptide-based agonist; GTDF, a natural product-derived small molecule; and Osmotin, a plant-derived protein.
Comparative Performance Data
The following tables summarize the available quantitative data for AdipoRon and its alternatives from preclinical studies.
Table 1: Receptor Binding and In Vitro Activity
| Agonist | Type | Target Receptor(s) | Binding Affinity (Kd) | Key In Vitro Effect (EC50) |
| AdipoRon | Small Molecule | AdipoR1 and AdipoR2 | AdipoR1: 1.8 µM, AdipoR2: 3.1 µM[1][2] | AMPK Activation: ~10 µM[3] |
| ADP355 | Peptide | Preferentially AdipoR1 | Low nM range[4] | Inhibition of cancer cell proliferation: 100 nM - 10 µM[5][6] |
| GTDF | Small Molecule | Preferentially AdipoR1 | Interacts with AdipoRs, with a preference for AdipoR1 at 10 nM[3] | - |
| Osmotin | Protein | AdipoR1 | Binds to AdipoR1[7][8] | - |
Data not available is denoted by "-"
Table 2: In Vivo Efficacy in Preclinical Models
| Agonist | Preclinical Model | Dosing Regimen | Key Efficacy Results |
| AdipoRon | db/db mice (Type 2 Diabetes) | 50 mg/kg, p.o. | Ameliorated insulin resistance and glucose intolerance.[9] |
| Diabetic Nephropathy Mouse Model | Not Specified | Ameliorated diabetic nephropathy.[10] | |
| Orthotopic Pancreatic Cancer Model | 5 mg/kg/day | Reduced tumor size and area by 50-75%. | |
| ADP355 | Orthotopic Human Breast Cancer Xenografts | 1 mg/kg/day, i.p. for 28 days | Suppressed tumor growth by ~31%.[5][6] |
| GTDF | Diabetic Mouse Model | 10 mg/kg/day, p.o. for 30 days | Improved glucose clearance, β-cell survival, and lipid profile. |
| Osmotin | Streptozotocin-induced Diabetic Rats | 5 mg/kg, i.v. | Decreased body weight, serum glucose, triglycerides, and cholesterol. |
p.o. - oral administration; i.p. - intraperitoneal administration; i.v. - intravenous administration
Signaling Pathways
Adiponectin receptor agonists primarily activate the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways.
Adiponectin Receptor Signaling
Caption: Adiponectin receptor agonists bind to AdipoR1 and AdipoR2, initiating downstream signaling.
Key Downstream Signaling Pathways
Caption: Downstream effects are primarily mediated by the AMPK and PPARα pathways.
Experimental Protocols
Detailed, step-by-step protocols for the cited experiments are not consistently available in the public domain. However, this section outlines the general methodologies for the key assays used to evaluate adiponectin receptor agonists.
Receptor Binding Assay
Objective: To determine the binding affinity of a compound to AdipoR1 and AdipoR2.
General Procedure:
-
Preparation of Receptors: Recombinant AdipoR1 and AdipoR2 are expressed in a suitable cell line (e.g., HEK293 cells) and purified.
-
Radioligand Binding: A radiolabeled ligand with known affinity for the receptors is incubated with the purified receptors in the presence of varying concentrations of the test compound.
-
Separation and Detection: The receptor-ligand complexes are separated from the unbound ligand, and the radioactivity is measured.
-
Data Analysis: The data is used to calculate the dissociation constant (Kd) of the test compound, which indicates its binding affinity.
AMPK Activation Assay (Western Blot)
Objective: To measure the activation of AMPK in response to treatment with an adiponectin receptor agonist.
General Procedure:
-
Cell Culture and Treatment: A suitable cell line (e.g., C2C12 myotubes) is cultured and treated with varying concentrations of the test compound for a specified time.
-
Protein Extraction: The cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: The protein extracts are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated (active) form of AMPK (p-AMPK) and a primary antibody for total AMPK.
-
Visualization and Quantification: A secondary antibody conjugated to an enzyme is used for detection, and the band intensities are quantified to determine the ratio of p-AMPK to total AMPK.
In Vivo Efficacy Study in a Diabetic Mouse Model (e.g., db/db mice)
Objective: To evaluate the effect of an adiponectin receptor agonist on metabolic parameters in a model of type 2 diabetes.
General Procedure:
-
Animal Model: Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice are used.
-
Treatment: The test compound is administered to the animals (e.g., orally) for a specified duration. A control group receives a vehicle.
-
Metabolic Monitoring: Parameters such as blood glucose levels, insulin levels, body weight, and food intake are monitored throughout the study.
-
Glucose and Insulin Tolerance Tests: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.
-
Tissue Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue may be collected for further analysis of gene and protein expression related to metabolic pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an adiponectin receptor agonist.
Caption: A general workflow for the preclinical assessment of adiponectin receptor agonists.
Conclusion
AdipoRon remains the most extensively characterized orally active adiponectin receptor agonist in preclinical studies, demonstrating efficacy in a range of metabolic and disease models. Other agonists, such as the peptide ADP355 and the small molecule GTDF, also show significant promise, with GTDF exhibiting high potency for AdipoR1. Osmotin presents a plant-derived alternative, although it requires further characterization. The choice of agonist for further research will depend on the specific therapeutic application, desired route of administration, and target receptor profile. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. AdipoRon - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and development of a peptide-based adiponectin receptor agonist for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validating AdipoRon Target Engagement in Living Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AdipoRon's performance with other alternatives for activating adiponectin receptors (AdipoRs), supported by experimental data. It details methodologies for key experiments to validate target engagement in living systems.
Introduction to AdipoRon and Adiponectin Receptor Agonism
Adiponectin, a hormone secreted by adipocytes, plays a crucial role in regulating glucose levels and fatty acid breakdown. Its effects are mediated through two main receptors, AdipoR1 and AdipoR2. Reduced adiponectin levels are associated with obesity, insulin resistance, and type 2 diabetes.[1][2] AdipoRon is a synthetic, orally active small-molecule agonist of both AdipoR1 and AdipoR2, making it a promising therapeutic candidate for obesity-related diseases.[2][3] Validating the engagement of AdipoRon and other agonists with their targets in living systems is critical for their development as therapeutics.
Comparative Analysis of AdipoRon and Alternatives
Several compounds have been investigated for their ability to activate adiponectin receptors. This section compares AdipoRon with other notable AdipoR agonists.
| Compound | Type | Target(s) | Binding Affinity (Kd) | Key In Vivo Effects | References |
| AdipoRon | Small Molecule | AdipoR1, AdipoR2 | AdipoR1: 1.8 µM, AdipoR2: 3.1 µM | Ameliorates insulin resistance, glucose intolerance, and dyslipidemia in db/db mice.[3] Extends lifespan of db/db mice on a high-fat diet.[2][3] | [3][4] |
| ADP355 | Peptidomimetic | Primarily AdipoR1 | Not specified | Inhibits cancer cell growth (chronic myeloid leukemia, breast, prostate).[5] | [5] |
| Os-pep | Nonapeptide | AdipoR1 | Not specified | Improves neuronal insulin resistance and rescues memory deficits in Alzheimer's disease models.[[“]] | [[“]] |
| GTDF | Small Molecule | AdipoR1 | Not specified | Improves metabolic health in diabetic mice (glucose clearance, β-cell survival, reduced steatohepatitis).[7] | [7] |
| Tiliroside | Glycosidic Flavonoid | Indirectly activates AdipoR1/R2 signaling | Direct binding not reported | Enhances fatty acid oxidation and ameliorates obesity-induced metabolic disorders.[7] | [7] |
| ALY688 | Peptide Agonist | AdipoR1, AdipoR2 | Not specified | Significantly altered a cluster of genes in whole blood, demonstrating a pharmacodynamic action.[8][9] | [8][9] |
Validating Target Engagement: Key Experimental Protocols
The primary mechanism of AdipoRon's action is the activation of downstream signaling pathways upon binding to AdipoR1 and AdipoR2.[10] Key validation experiments focus on measuring the activation of these pathways.
AMPK Phosphorylation Assay
Objective: To determine if AdipoRon activates AMP-activated protein kinase (AMPK), a key downstream target of AdipoR1.[1][10]
Methodology:
-
Animal Model: Wild-type and AdipoR1/AdipoR2 double-knockout mice.[1]
-
Treatment: Administer AdipoRon (e.g., 50 mg/kg, i.v. or p.o.) or vehicle control.[1][11]
-
Tissue Collection: Collect skeletal muscle and liver tissues at specified time points post-administration.[1]
-
Western Blotting:
-
Homogenize tissue samples and extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use secondary antibodies conjugated to a detectable marker.
-
Quantify band intensities to determine the ratio of p-AMPK to total AMPK. An increased ratio in AdipoRon-treated wild-type mice compared to controls and knockout mice indicates target engagement.[12]
-
PPARα Pathway Activation Assay
Objective: To assess the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway, a downstream target of AdipoR2.[11]
Methodology:
-
Animal Model: Wild-type mice.
-
Treatment: Oral administration of AdipoRon (e.g., 50 mg/kg) for a specified duration (e.g., 10 days).[1]
-
Tissue Collection: Collect liver tissue.
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the liver tissue.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative PCR using primers for PPARα target genes (e.g., those involved in fatty acid oxidation).
-
Normalize expression levels to a housekeeping gene. An upregulation of PPARα target genes in the AdipoRon-treated group indicates target engagement.[1]
-
In Vivo Functional Assays
Objective: To evaluate the physiological outcomes of AdipoRon target engagement.
Methodology:
-
Glucose Tolerance Test:
-
Insulin Tolerance Test:
-
Administer insulin intraperitoneally.
-
Measure blood glucose levels at different time intervals. A greater reduction in blood glucose in the AdipoRon group indicates improved insulin sensitivity.[13]
-
-
Analysis of Plasma Metabolites:
-
Collect blood samples.
-
Measure fasting plasma levels of glucose, free fatty acids, triglycerides, and insulin. Significant reductions in these parameters indicate positive metabolic effects.[1]
-
Visualizing Pathways and Workflows
AdipoRon Signaling Pathway
References
- 1. | BioWorld [bioworld.com]
- 2. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AdipoRon - Wikipedia [en.wikipedia.org]
- 4. AdipoRon and Other Adiponectin Receptor Agonists as Potential Candidates in Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. Potential Adiponectin Receptor Response Modifier Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a non-invasive bioassay for adiponectin target engagement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unravelling the Adiponectin Hallmark and Exploring the Therapeutic Potential of Its Receptor Agonists in Cancer Metabolic Reprogramming | MDPI [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon's Metabolic Effects Are Nullified in the Absence of Adiponectin Receptors 1 and 2
A comprehensive analysis of studies on AdipoRon, an orally active small-molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), reveals that its beneficial metabolic effects are entirely dependent on the presence of these receptors. In mice lacking both AdipoR1 and AdipoR2 (AdipoR1/R2 double knockout or dKO), AdipoRon fails to improve glucose tolerance and insulin sensitivity, demonstrating its on-target specificity. This guide provides a comparative overview of AdipoRon's performance in wild-type versus AdipoR1/R2 dKO mice, supported by experimental data, detailed protocols, and an examination of its signaling pathways. We also briefly compare AdipoRon with an alternative adiponectin receptor agonist.
Adiponectin, a hormone secreted by adipocytes, plays a crucial role in regulating glucose and lipid metabolism. Low levels of adiponectin are associated with obesity, insulin resistance, and type 2 diabetes. AdipoRon was developed to mimic the effects of adiponectin by activating its receptors, AdipoR1 and AdipoR2, offering a promising therapeutic strategy for metabolic diseases.[1][2]
AdipoRon's Efficacy is Strictly AdipoR1/R2 Dependent: A Comparative Analysis
The pivotal evidence for AdipoRon's mechanism of action comes from studies utilizing AdipoR1/R2 dKO mice. Research has conclusively shown that the therapeutic effects of AdipoRon on glucose metabolism and insulin sensitivity observed in wild-type mice fed a high-fat diet are completely absent in mice lacking both adiponectin receptors.[2][3][4]
Quantitative Data Summary
The following tables summarize the key findings from studies comparing the effects of AdipoRon in wild-type and AdipoR1/R2 dKO mice.
| Table 1: Effect of AdipoRon on Glucose Tolerance in High-Fat Diet-Fed Mice | |||||
| Genotype | Treatment | Fasting Glucose (mg/dL) | Peak Glucose (mg/dL) at 30 min | Glucose at 120 min (mg/dL) | Area Under the Curve (AUC) |
| Wild-Type | Vehicle | ~150 | ~350 | ~200 | Elevated |
| Wild-Type | AdipoRon (50 mg/kg) | ~125 | ~250 | ~150 | Significantly Reduced |
| AdipoR1/R2 dKO | Vehicle | ~160 | ~370 | ~250 | Markedly Elevated |
| AdipoR1/R2 dKO | AdipoRon (50 mg/kg) | ~160 | ~370 | ~250 | No Significant Change |
Data are approximated from graphical representations in Iwabu et al., 2021.[3] The study demonstrates that AdipoRon significantly improves glucose clearance in wild-type mice on a high-fat diet, an effect that is completely absent in AdipoR1/R2 dKO mice.
| Table 2: Effect of AdipoRon on Insulin Sensitivity in High-Fat Diet-Fed Mice | |||
| Genotype | Treatment | Fasting Insulin (ng/mL) | Insulin Resistance Index (HOMA-IR) |
| Wild-Type | Vehicle | Elevated | High |
| Wild-Type | AdipoRon (50 mg/kg) | Significantly Reduced | Significantly Reduced |
| AdipoR1/R2 dKO | Vehicle | Markedly Elevated | Very High |
| AdipoR1/R2 dKO | AdipoRon (50 mg/kg) | No Significant Change | No Significant Change |
Data are inferred from statements of "ameliorated insulin resistance" and its obliteration in dKO mice.[2][3] AdipoRon's ability to improve insulin sensitivity is entirely dependent on the presence of AdipoR1 and AdipoR2.
AdipoRon vs. Alternative Adiponectin Receptor Agonists
While AdipoRon is the most extensively studied orally active small-molecule AdipoR agonist, other compounds have been developed. One such alternative is ADP355, a peptide-based agonist.
| Table 3: Comparison of AdipoRon and ADP355 | ||
| Feature | AdipoRon | ADP355 |
| Type | Small molecule | Peptide-based |
| Administration | Orally active | Intraperitoneal injection |
| Primary Targets | AdipoR1 and AdipoR2 | AdipoR1 and AdipoR2 |
| Reported In Vivo Effects | Improves glucose tolerance and insulin sensitivity, reduces hepatic steatosis, anti-inflammatory.[5][[“]][7] | Anti-inflammatory and anti-fibrotic effects in preclinical models.[5][[“]][8] |
| Clinical Development | Preclinical; no large-scale human trials reported.[[“]][7] | Preclinical.[[“]][7] |
Signaling Pathways and Experimental Workflows
AdipoRon exerts its effects by activating downstream signaling pathways primarily through AdipoR1 and AdipoR2. The binding of AdipoRon to these receptors initiates a cascade of events, with the most well-documented being the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[1][2] However, there is also evidence for AMPK-independent signaling.[1][9]
The following diagram illustrates a typical experimental workflow to assess the effects of AdipoRon in vivo.
Detailed Experimental Protocols
Animal Models and Treatment
Wild-type and AdipoR1/R2 dKO mice on a C57BL/6J background are typically used.[3] Mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance. AdipoRon is administered orally, often at a dose of 50 mg per kg of body weight, daily for several weeks.[3]
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted for 6 hours prior to the test.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A solution of glucose (typically 1.0-2.0 g/kg body weight) is administered via oral gavage.[3][10]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[10]
-
Data Analysis: The area under the curve (AUC) is calculated to assess overall glucose clearance.
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for a short period (e.g., 4-6 hours).
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
Insulin Injection: Human insulin (e.g., 0.75 U/kg body weight) is injected intraperitoneally.[10]
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points post-injection (e.g., 15, 30, 45, 60, and 90 minutes).[10]
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
Western Blot Analysis for Signaling Proteins
-
Tissue Collection and Lysis: Tissues such as liver and skeletal muscle are collected and homogenized in lysis buffer to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated AMPK, total AMPK, phosphorylated ACC, total ACC).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software.
References
- 1. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AdipoR agonist increases insulin sensitivity and exercise endurance in AdipoR-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. AdipoRon and ADP355, adiponectin receptor agonists, in Metabolic-associated Fatty Liver Disease (MAFLD) and Nonalcoholic Steatohepatitis (NASH): A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Adiponectin Receptor Response Modifier Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: implications toward suppression of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AdipoRon and PXL770: Mechanisms and Efficacy in AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent AMP-activated protein kinase (AMPK) activators, AdipoRon and PXL770. While both compounds ultimately lead to the activation of this central metabolic regulator, their mechanisms of action, potency, and downstream effects exhibit notable differences. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions in their investigative pursuits.
At a Glance: Key Differences
| Feature | AdipoRon | PXL770 |
| Mechanism of Action | Indirect AMPK Activator | Direct, Allosteric AMPK Activator |
| Primary Target | Adiponectin Receptors (AdipoR1 and AdipoR2) | AMP-activated protein kinase (AMPK) |
| Mode of AMPK Activation | Activates AdipoR1/R2, initiating a downstream signaling cascade that leads to AMPK phosphorylation and activation.[1][2][3] | Binds directly to the allosteric drug and metabolism (ADaM) site on the AMPK complex, inducing a conformational change that enhances its activity.[4][5] |
| Reported Potency | Kd for AdipoR1: 1.8 µM, Kd for AdipoR2: 3.1 µM.[6][7] | EC50 for AMPK α1β1γ1: 16.2 nM; EC50 for other isoforms range from 41.5 nM to 1.3 µM.[6] |
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for AdipoRon and PXL770, focusing on their potency and effects on AMPK signaling and downstream metabolic processes.
Table 1: In Vitro Potency and Efficacy
| Parameter | AdipoRon | PXL770 | Source |
| Target Binding Affinity (Kd) | AdipoR1: 1.8 µM AdipoR2: 3.1 µM | Not Applicable (Direct Activator) | [6][7] |
| AMPK Activation (EC50) | Not directly reported in a cell-free assay. Cellular AMPK phosphorylation is observed at concentrations ranging from 5-50 µM.[8] | α1β1γ1: 16.2 nM α1β1γ2: 42.1 nM α1β1γ3: 64 nM α2β1γ1: 1338 nM α2β1γ2: 68.7 nM α2β1γ3: 41.5 nM α1β2γ1: 1.3 µM | [6] |
| Effect on Downstream Targets | Dose-dependently increases phosphorylation of ACC in various cell types.[9] | Inhibits de novo lipogenesis (DNL) in human hepatocytes with an IC50 of 2.6 µM.[6] | [6][9] |
Table 2: In Vivo Efficacy and Observations
| Parameter | AdipoRon | PXL770 | Source |
| Animal Models | db/db mice, high-fat diet-fed mice, APP/PS1 mice.[3][6] | ob/ob mice, high-fat diet-fed mice, Abcd1 KO mice.[6] | [3][6] |
| Effective Dose Range | 50 mg/kg (oral) in mice.[8][10] | 35-75 mg/kg (oral, twice daily) in mice.[6] | [6][8][10] |
| Key In Vivo Effects | Improves glucose tolerance, insulin sensitivity, and reduces fasting blood glucose.[8] Ameliorates cognitive impairment in an Alzheimer's model.[3] | Improves glucose tolerance, insulin sensitivity, and reduces hepatic steatosis.[6] Normalizes plasma VLCFA levels in a model of adrenoleukodystrophy.[6] | [3][6][8] |
| Clinical Development | Preclinical | Phase 2a clinical trials for non-alcoholic steatohepatitis (NASH).[11][12][13] | [11][12][13] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of AdipoRon and PXL770 are visualized below. AdipoRon acts upstream of AMPK, while PXL770 directly modulates the enzyme's activity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize AdipoRon and PXL770.
In Vitro AMPK Activation Assay (Western Blot for Phospho-ACC)
This cellular assay is commonly used to assess the activation of AMPK by measuring the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC).
Objective: To determine the dose-dependent effect of AdipoRon or PXL770 on AMPK activation in a cellular context.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium and supplements
-
AdipoRon or PXL770 stock solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Starve cells in serum-free medium for a defined period (e.g., 2-4 hours) to reduce basal signaling.
-
Treat cells with increasing concentrations of AdipoRon or PXL770 for a specified time (e.g., 30 minutes to 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-ACC signal to total ACC and/or a loading control like beta-actin.
In Vitro Direct AMPK Kinase Assay
This cell-free assay directly measures the enzymatic activity of purified AMPK in the presence of an activator.
Objective: To quantify the direct effect of PXL770 on the kinase activity of purified AMPK.
Materials:
-
Purified recombinant AMPK (e.g., α1β1γ1 isoform)
-
Kinase buffer (containing ATP and MgCl2)
-
AMPK substrate (e.g., SAMS peptide)
-
PXL770 stock solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified AMPK enzyme, and the SAMS peptide substrate.
-
Add increasing concentrations of PXL770 or a vehicle control to the reaction mixture in a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step process of ATP depletion and ADP-to-ATP conversion followed by a luciferase-based detection of the newly synthesized ATP.
-
Calculate the kinase activity and determine the EC50 value of PXL770.
References
- 1. researchgate.net [researchgate.net]
- 2. AdipoRon | Cell Signaling Technology [cellsignal.com]
- 3. Beneficial Effects of the Direct AMP-Kinase Activator PXL770 in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adiponectin Receptor Agonist AdipoRon Inhibits Proliferation and Drives Glycolytic Dependence in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
- 9. AdipoRon, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: implications toward suppression of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of PXL770, a direct AMP kinase activator, for the treatment of non-alcoholic fatty liver disease (STAMP-NAFLD): a randomised, double-blind, placebo-controlled, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for PXL770, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 13. Poxel Announces Positive Results From Phase 2a NASH Trial With PXL770, an Oral First-in-Class Direct AMPK Activator - BioSpace [biospace.com]
Investigating the Synergistic Effects of AdipoRon with Insulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of the adiponectin receptor agonist, AdipoRon, and insulin, with a focus on their potential synergistic actions. We will explore their individual and combined impacts on key signaling pathways, glucose uptake, and lipid metabolism. While direct comparative studies investigating the synergistic effects of a combined AdipoRon and insulin treatment are limited in publicly available literature, this guide synthesizes existing data to provide insights into their distinct and potentially overlapping mechanisms of action.
I. Core Signaling Pathways: A Tale of Two Kinases
AdipoRon and insulin exert their metabolic effects through distinct primary signaling pathways. AdipoRon primarily activates the AMP-activated protein kinase (AMPK) pathway, while insulin's canonical pathway involves the activation of Akt (also known as protein kinase B or PKB). Understanding these pathways is crucial to hypothesizing their synergistic potential.
AdipoRon's Mechanism of Action:
AdipoRon, an orally active small molecule, mimics the effects of the adipokine adiponectin by binding to and activating its receptors, AdipoR1 and AdipoR2.[1] This activation triggers a cascade of intracellular events, primarily centered around the activation of AMPK.[2] The activation of AMPK by AdipoRon is a key event that leads to improved insulin sensitivity and metabolism of glucose and lipids.[3][4] The binding of AdipoRon to its receptors can also activate peroxisome proliferator-activated receptor-alpha (PPARα), which is particularly involved in fatty acid oxidation.[1][4]
Insulin's Mechanism of Action:
Insulin initiates its effects by binding to the insulin receptor, a receptor tyrosine kinase. This binding leads to the autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins then serve as docking sites for various signaling molecules, most notably phosphoinositide 3-kinase (PI3K). PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. Activated Akt is a central node in the insulin signaling pathway, mediating most of insulin's metabolic effects, including glucose uptake and glycogen synthesis.
Interestingly, some studies suggest that insulin can have an inhibitory effect on AMPK activity in certain cell types, such as hepatocytes and muscle cells. This inhibition is thought to be mediated by Akt, which can phosphorylate AMPK at an inhibitory site. This highlights a potential point of crosstalk and regulation between the two pathways that warrants further investigation in the context of a combined treatment.
Diagram of AdipoRon and Insulin Signaling Pathways
Caption: AdipoRon and Insulin signaling pathways.
II. Comparative Performance in Key Metabolic Processes
This section compares the effects of AdipoRon and insulin on glucose uptake, the phosphorylation of key signaling proteins, and lipid metabolism. The data presented is synthesized from various studies, and it is important to note that direct head-to-head comparisons under identical experimental conditions are not always available.
A. Glucose Uptake
Both AdipoRon and insulin are known to stimulate glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue.
-
AdipoRon: AdipoRon enhances glucose uptake primarily through the AMPK-mediated translocation of the glucose transporter GLUT4 to the cell membrane.[5][6]
-
Insulin: Insulin is a potent stimulator of glucose uptake, acting via the PI3K/Akt pathway to promote GLUT4 translocation.[7]
Quantitative Comparison of Glucose Uptake
| Treatment | Cell Type | Fold Increase in Glucose Uptake (vs. Control) | Reference |
| AdipoRon (0.1 µM) | L6 Myotubes | ~1.6 | [5] |
| Insulin (100 nM) | L6 Myotubes | ~1.7 | [7] |
| AdipoRon + Insulin | L6 Myotubes | Data not available |
Note: The values presented are approximations from different studies and may not be directly comparable due to variations in experimental conditions.
B. Signaling Protein Phosphorylation
The activation of AMPK and Akt is a key indicator of AdipoRon and insulin signaling, respectively.
-
AdipoRon: Treatment with AdipoRon leads to a significant increase in the phosphorylation of AMPK at Threonine 172 (p-AMPK).[1]
-
Insulin: Insulin stimulation results in the robust phosphorylation of Akt at Serine 473 (p-Akt).
-
Combined Treatment: The effect of a combined treatment on the phosphorylation status of both kinases would be a critical indicator of synergistic or antagonistic interactions.
Quantitative Comparison of Protein Phosphorylation
| Treatment | Protein | Cell/Tissue Type | Fold Increase in Phosphorylation (vs. Control) | Reference |
| AdipoRon | p-AMPK | db/db mouse kidney | Significant increase | [1] |
| Insulin | p-Akt | Adipose tissue | Data not available | |
| AdipoRon + Insulin | p-AMPK / p-Akt | Data not available |
C. Lipid Metabolism
AdipoRon and insulin have distinct roles in regulating lipid metabolism.
-
AdipoRon: By activating AMPK and PPARα, AdipoRon promotes fatty acid oxidation and can reduce lipid accumulation in hepatocytes.[8][9] It can increase the expression of genes involved in fatty acid breakdown, such as carnitine palmitoyltransferase 1 (CPT1).[10]
-
Insulin: Insulin generally promotes lipogenesis and inhibits lipolysis. It can increase the expression of lipogenic genes like sterol regulatory element-binding protein 1c (SREBP-1c).[11][12]
Comparison of Effects on Lipid Metabolism Markers
| Treatment | Parameter | Effect | Key Genes Affected | Reference |
| AdipoRon | Fatty Acid Oxidation | Increase | CPT1, ACOX1 | [9] |
| Lipid Accumulation | Decrease | SREBP-1c (decreased) | [9] | |
| Insulin | Lipogenesis | Increase | SREBP-1c (increased) | [13] |
| Fatty Acid Oxidation | Decrease (indirectly) | |||
| AdipoRon + Insulin | Data not available |
III. Comparison with Other Adiponectin Receptor Agonists
AdipoRon is the most well-characterized synthetic adiponectin receptor agonist, but other molecules with similar activities have been identified.
| Agonist | Type | Mechanism of Action | Efficacy/Potency | Reference |
| AdipoRon | Small Molecule | AdipoR1/R2 agonist, activates AMPK and PPARα | Orally active, improves insulin sensitivity | |
| ADP355 | Peptidomimetic | AdipoR1 agonist | Potent anti-inflammatory and anti-cancer effects | |
| GTDF | Plant-derived compound | AdipoR1 agonist | Improves metabolic health in diabetic mice |
IV. Experimental Protocols
This section provides an overview of the methodologies used in the experiments cited in this guide.
A. 2-NBDG Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.
Workflow Diagram
Caption: Workflow for 2-NBDG glucose uptake assay.
Protocol:
-
Cell Culture: L6 myoblasts are seeded in 96-well plates and differentiated into myotubes.
-
Serum Starvation: Differentiated myotubes are serum-starved for 2-4 hours.
-
Treatment: Cells are treated with AdipoRon (e.g., 0.1 µM), insulin (e.g., 100 nM), or a combination of both for a specified time (e.g., 30-60 minutes).
-
2-NBDG Incubation: 2-NBDG is added to each well at a final concentration of 50-100 µM and incubated for 1 hour at 37°C.[5]
-
Washing: The cells are washed three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
B. Western Blotting for p-AMPK and p-Akt
This technique is used to detect and quantify the phosphorylation of specific proteins.
Protocol:
-
Cell Lysis: After treatment with AdipoRon, insulin, or the combination, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-AMPK (Thr172), total AMPK, p-Akt (Ser473), and total Akt.
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software.
C. Quantification of Lipid Accumulation in Hepatocytes
Oil Red O staining is a common method to visualize and quantify neutral lipid accumulation in cells.
Protocol:
-
Cell Culture and Treatment: Hepatocytes (e.g., HepG2) are cultured and treated with AdipoRon, insulin, or the combination in the presence of a fatty acid load (e.g., oleic acid).
-
Fixation: Cells are washed with PBS and fixed with 10% formalin.
-
Staining: Cells are stained with a filtered Oil Red O solution.
-
Imaging: The stained lipid droplets are visualized using a microscope.
-
Quantification: The Oil Red O is extracted from the cells using isopropanol, and the absorbance is measured at approximately 500 nm to quantify the amount of lipid accumulation.
V. Conclusion and Future Directions
AdipoRon and insulin demonstrate distinct but potentially complementary mechanisms for improving glucose and lipid metabolism. AdipoRon's activation of the AMPK pathway offers an insulin-independent mechanism for enhancing glucose uptake and fatty acid oxidation. This suggests a strong potential for synergistic effects when combined with insulin, particularly in conditions of insulin resistance where the canonical insulin signaling pathway is impaired.
However, the lack of direct comparative studies on the combined effects of AdipoRon and insulin is a significant knowledge gap. Future research should focus on:
-
Directly investigating the synergistic effects of AdipoRon and insulin co-treatment on glucose uptake, signaling protein activation, and lipid metabolism in various cell types and animal models of insulin resistance.
-
Elucidating the molecular crosstalk between the AMPK and Akt pathways in the context of a combined treatment to understand the precise nature of their interaction.
-
Conducting preclinical and clinical trials to evaluate the safety and efficacy of a combination therapy of AdipoRon and insulin for the treatment of type 2 diabetes and other metabolic disorders.
By addressing these research questions, a more complete understanding of the therapeutic potential of combining AdipoRon and insulin can be achieved, paving the way for novel and more effective treatments for metabolic diseases.
References
- 1. The Adiponectin Receptor Agonist AdipoRon Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AdipoRon induces AMPK activation and ameliorates Alzheimer's like pathologies and associated cognitive impairment in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylated AdipoRon derivatives improve glucose and lipid metabolism under insulinopenic and high-fat diet conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AdipoRon exerts opposing effects on insulin sensitivity via fibroblast growth factor 21–mediated time-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico characterization of adiponectin-receptor agonist dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Globular adiponectin increases GLUT4 translocation and glucose uptake but reduces glycogen synthesis in rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary Evidence for Adipocytokine Signals in Skeletal Muscle Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdipoRon prevents myostatin‐induced upregulation of fatty acid synthesis and downregulation of insulin activity in a mouse hepatocyte line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdipoRon ameliorates the progression of heart failure with preserved ejection fraction via mitigating lipid accumulation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of GLUT4 gene expression by SREBP-1c in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. Comparison of In Vivo Effects of Insulin on SREBP-1c Activation and INSIG-1/2 in Rat Liver and Human and Rat Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AdipoRon and Rosiglitazone on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AdipoRon and rosiglitazone, two therapeutic compounds with significant effects on metabolic regulation. The analysis focuses on their distinct mechanisms of action and the resulting impact on gene expression, supported by experimental data from published studies.
Introduction
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). While both compounds exhibit insulin-sensitizing and anti-diabetic properties, their primary molecular targets and downstream signaling cascades differ significantly, leading to distinct gene expression profiles.
Mechanisms of Action and Signaling Pathways
The differential effects of AdipoRon and rosiglitazone on gene expression are rooted in their unique signaling pathways.
AdipoRon Signaling Pathway
AdipoRon mimics the effects of the endogenous hormone adiponectin by binding to and activating AdipoR1 and AdipoR2. This activation triggers downstream signaling cascades, primarily involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα).
-
AdipoR1 Activation: Primarily leads to the activation of AMPK, a key cellular energy sensor. Activated AMPK stimulates catabolic processes such as fatty acid oxidation and glucose uptake while inhibiting anabolic processes like lipogenesis.
-
AdipoR2 Activation: Predominantly activates PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid catabolism.
The activation of these pathways culminates in the increased expression of genes such as those encoding for proteins involved in mitochondrial biogenesis, like peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and enzymes for fatty acid oxidation.
Figure 1. AdipoRon Signaling Pathway.
Rosiglitazone Signaling Pathway
Rosiglitazone exerts its effects by directly binding to and activating PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.
-
PPARγ Activation: Upon activation by rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
This mechanism leads to the upregulation of genes involved in insulin signaling, glucose transport (e.g., GLUT4), and lipid uptake and storage (e.g., CD36). Conversely, it downregulates the expression of pro-inflammatory genes, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[[“]] Some studies also suggest that rosiglitazone can influence other pathways, such as the JNK/AP-1 pathway, and can activate AMPK, although this is considered a secondary effect compared to its potent PPARγ agonism.[2]
Figure 2. Rosiglitazone Signaling Pathway.
Comparative Analysis of Gene Expression
| Gene Category | AdipoRon | Rosiglitazone |
| Primary Target Receptor | AdipoR1 / AdipoR2 | PPARγ |
| Key Signaling Molecules | AMPK, PPARα, PGC-1α | PPARγ/RXR |
| Glucose Metabolism | ↑ Glucose uptake (AMPK-mediated) | ↑ Glucose uptake (GLUT4 upregulation via PPARγ) |
| Lipid Metabolism | ↑ Fatty acid oxidation, ↑ Mitochondrial biogenesis | ↑ Lipid uptake and storage (e.g., CD36), ↑ Adipogenesis |
| Inflammation | ↓ Pro-inflammatory cytokines (indirectly via AMPK) | ↓ Pro-inflammatory cytokines (e.g., IL-6, TNF-α) (direct PPARγ-mediated repression) |
| Adipokine Expression | ↑ Adiponectin sensitivity | ↑ Adiponectin expression |
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the effects of AdipoRon and rosiglitazone on gene expression, based on methodologies reported in various studies.
Cell Culture and Treatment
-
Cell Lines: Adipocytes (e.g., 3T3-L1), hepatocytes (e.g., HepG2), or myotubes (e.g., C2C12) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (for adipocytes and myotubes): Preadipocytes are differentiated into mature adipocytes using a cocktail typically containing insulin, dexamethasone, and IBMX. Myoblasts are differentiated into myotubes by switching to a low-serum medium.
-
Treatment: Differentiated cells are treated with various concentrations of AdipoRon (typically in the µM range) or rosiglitazone (typically in the nM to µM range) for specified time periods (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
-
-
Microarray or RNA-Sequencing (RNA-Seq):
-
Library Preparation (for RNA-Seq): RNA integrity is confirmed, followed by poly(A) selection or ribosomal RNA depletion. The RNA is then fragmented, and cDNA libraries are prepared.
-
Hybridization (for Microarray) or Sequencing (for RNA-Seq): Labeled cRNA is hybridized to a microarray chip, or the cDNA libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw data is processed, normalized, and statistically analyzed to identify differentially expressed genes between treated and control groups.
-
Figure 3. Experimental Workflow for Gene Expression Analysis.
Conclusion
AdipoRon and rosiglitazone are both valuable tools for studying metabolic regulation, yet they operate through distinct molecular pathways, resulting in different gene expression signatures. AdipoRon primarily enhances catabolic processes through the AdipoR/AMPK/PPARα axis, promoting fatty acid oxidation and mitochondrial function. In contrast, rosiglitazone, a potent PPARγ agonist, primarily promotes lipid storage and glucose uptake while exerting anti-inflammatory effects.
For researchers and drug development professionals, understanding these differences is crucial for designing targeted therapeutic strategies for metabolic diseases. While this guide provides a comparative overview based on existing literature, direct comparative transcriptomic studies would be invaluable for a more detailed and quantitative understanding of the overlapping and distinct effects of these two important compounds.
References
AdipoRon: A Comparative Guide to its Anti-inflammatory Effects Against TNF-α
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AdipoRon's anti-inflammatory performance against TNF-α, with supporting experimental data. We will delve into its mechanism of action and compare its efficacy with other alternatives, offering valuable insights for researchers in inflammation and metabolic diseases.
AdipoRon's Anti-inflammatory Efficacy: A Quantitative Overview
AdipoRon, a small-molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), has demonstrated significant anti-inflammatory properties by counteracting the effects of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). The following tables summarize the quantitative data from various studies, showcasing AdipoRon's effectiveness in reducing inflammatory markers.
Table 1: AdipoRon's Effect on TNF-α Induced Inflammatory Markers
| Cell Type/Model | Inflammatory Stimulus | AdipoRon Concentration | Outcome Measure | % Inhibition/Reduction | Reference |
| Human Lung Macrophages | Lipopolysaccharide (LPS) | 25-50 µM | TNF-α release | Marked inhibition | [1][2][3] |
| Human Myotubes (DMD) | TNF-α (10 ng/mL) & IFNγ (10 ng/mL) | 25 µM | TNF-α mRNA levels | Significant reduction | [4] |
| Human IVD Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | 2 µM | TNF-α expression | Significantly lower | [5][6] |
| Rat Hippocampus (in vivo) | Deep Hypothermic Circulatory Arrest | Not specified | TNF-α concentration | Significantly decreased | [7] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | 0-50 µM | TNF-α secretion | Dose-dependent inhibition | [7] |
| SNI Mice Spinal Cord | Spared Nerve Injury (SNI) | Not specified | TNF-α protein expression | Reduced | [8] |
Table 2: Indirect Comparison of AdipoRon with Other Anti-inflammatory Agents against TNF-α
Disclaimer: The following table presents an indirect comparison based on data from separate studies. Direct head-to-head comparative studies are limited. The experimental conditions in these studies may vary.
| Compound | Cell Type/Model | Inflammatory Stimulus | Key Findings on TNF-α | Reference |
| AdipoRon | Multiple (see Table 1) | TNF-α, LPS, IL-1β | Consistently reduces TNF-α expression and secretion. | [1][2][3][4][5][6][7][8] |
| Metformin | Macrophages, Adipocytes | LPS, High Glucose | Reduces TNF-α secretion and expression.[9][10][11] In some models, it shows a significant decrease in serum TNF-α.[12] | [9][10][11][12][13] |
| Resveratrol | Adipocytes, Diabetic Mice | TNF-α, High-Fat Diet | Inhibits TNF-α-induced changes in adipokines and reduces TNF-α gene expression.[14][15][16] In some animal models, it did not effectively decrease TNF-α levels. | [14][15][16][17] |
Deciphering the Mechanism: AdipoRon's Signaling Pathways
AdipoRon exerts its anti-inflammatory effects primarily through the activation of the AdipoR1/AMPK signaling pathway, which subsequently inhibits the pro-inflammatory NF-κB pathway.
References
- 1. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]
- 2. Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AdipoRon, a new therapeutic prospect for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effects of Adiponectin Receptor Agonist AdipoRon against Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AdipoRon Inhibits Neuroinflammation Induced by Deep Hypothermic Circulatory Arrest Involving the AMPK/NF-κB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metformin Down-regulates TNF-α Secretion via Suppression of Scavenger Receptors in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The anti‐inflammatory effect of metformin: The molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Metformin and Pioglitazone on Serum Level of Tumor Necrosis Factor-Alpha and Lipid Profiles during Implantation Window in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effects of Metformin Irrespective of Diabetes Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol prevents TNFα-induced suppression of adiponectin expression via PPARγ activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resveratrol inhibits TNF-alpha-induced changes of adipokines in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resveratrol reduces the inflammatory response in adipose tissue and improves adipose insulin signaling in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AdipoRon and ADP355: Small Molecule Versus Peptide Agonists of the Adiponectin Receptors
For Researchers, Scientists, and Drug Development Professionals
The adiponectin signaling pathway holds significant promise for the therapeutic intervention of a myriad of metabolic and chronic diseases, including type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and fibrosis. Adiponectin, an adipokine, exerts its beneficial effects through the activation of its receptors, AdipoR1 and AdipoR2. However, the therapeutic application of the native adiponectin protein is hampered by its complex structure and pharmacokinetic challenges. This has spurred the development of synthetic agonists that can mimic its function. Among the most studied are AdipoRon, a first-in-class orally active small molecule, and ADP355, a peptide-based agonist. This guide provides a comprehensive head-to-head comparison of these two agents, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical studies.
Molecular and Pharmacokinetic Properties
AdipoRon and ADP355 fundamentally differ in their chemical nature, which dictates their pharmacokinetic profiles and routes of administration. AdipoRon's small molecule structure confers the significant advantage of oral bioavailability, a critical feature for chronic disease management. In contrast, ADP355, as a peptide, is administered parenterally, typically via intraperitoneal injection in preclinical models.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative parameters of AdipoRon and ADP355 from various in vitro studies.
| Parameter | AdipoRon | ADP355 | Reference |
| Receptor Binding Affinity | Kd = 1.8 µM (AdipoR1), 3.1 µM (AdipoR2) | Low nanomolar range (Affinity for AdipoR1 is stronger than for AdipoR2) | [1] |
| AMPK Activation | EC50 ≈ 10 µM in C2C12 myotubes | Effective at 10 µg/mL in keloid fibroblasts | [1][2] |
| Inhibition of Cancer Cell Growth | IC50 ≈ 25 µM (pancreatic cancer) | Effective at 100 nM (breast cancer) | [1][3] |
| Inhibition of Renal Fibroblast Differentiation | 20 µM blocks TGF-β-induced fibrotic responses | IC50 ≈ 50 nM | [3] |
| LDL Receptor Expression (HepG2 cells) | Less extensive at 10 µM | More extensive at 25 nM | [3] |
In Vivo Efficacy: A Comparative Overview
Both AdipoRon and ADP355 have demonstrated efficacy in a range of animal models for various diseases. The choice of agonist may depend on the specific disease model and desired therapeutic outcome.
| Disease Model | AdipoRon | ADP355 | Reference |
| Type 2 Diabetes | Ameliorates insulin resistance and glucose intolerance in db/db mice (50 mg/kg, oral) | Not extensively studied in diabetes models | [1] |
| Skin Fibrosis (Bleomycin-induced) | Attenuates dermal thickness (oral administration) | Mitigates dermal thickness and collagen accumulation (0.2 and 1 mg/kg/day, i.p.) | [3] |
| Liver Fibrosis (CCl4-induced) | Not extensively studied | Reverses fibrosis (0.5 mg/kg, i.p. every other day) | [3] |
| Cancer (Xenograft models) | Reduces tumor size in a pancreatic cancer model (5 mg/kg/day) | Suppressed growth of breast cancer xenografts (~31% at 1 mg/kg/day, i.p.) | [1][4] |
| Myocardial Ischemia/Reperfusion Injury | Attenuates postischemic cardiac injury (50 mg/kg, oral) | Not reported | [5] |
Signaling Pathways
AdipoRon and ADP355 exert their effects by activating the adiponectin receptors, AdipoR1 and AdipoR2, which triggers downstream signaling cascades. While both converge on key metabolic regulators, there are nuances in their reported signaling effects.
AdipoRon Signaling Pathway
AdipoRon binds to both AdipoR1 and AdipoR2, leading to the activation of two primary pathways: the AMP-activated protein kinase (AMPK) pathway, predominantly through AdipoR1, and the peroxisome proliferator-activated receptor alpha (PPARα) pathway, mainly via AdipoR2.[6] Activation of these pathways leads to improved glucose and lipid metabolism.[6]
ADP355 Signaling Pathway
ADP355 also activates AdipoR1 and AdipoR2, with a reported stronger activation of AdipoR1.[3] This leads to the phosphorylation of AMPK.[2] In the context of fibrosis, ADP355 has been shown to inhibit the TGF-β1-induced phosphorylation of SMAD3 and ERK, while amplifying p-AMPK signaling.[2] In cancer models, ADP355 modulates several key signaling pathways including AMPK, Akt, STAT3, and ERK1/2.[4]
References
- 1. Frontiers | Potential Adiponectin Receptor Response Modifier Therapeutics [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Potential Adiponectin Receptor Response Modifier Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and development of a peptide-based adiponectin receptor agonist for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AdipoRon, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ADIPOL: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. The term "ADIPOL" can refer to several different products, each with distinct chemical properties and therefore requiring specific disposal procedures. For researchers, scientists, and drug development professionals, it is imperative to first positively identify the specific "this compound" product in use by consulting its Safety Data Sheet (SDS).
This guide provides detailed disposal procedures for the most likely chemical identities of "this compound" in a laboratory setting: 1,6-Hexanediamine adipate and Bis(2-ethylhexyl) adipate , as well as general guidelines for this compound-branded lubricant additives and pre-forming materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE) and work in a well-ventilated area, such as a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield are required. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation before use. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. For materials with high hazards, impervious clothing may be necessary. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Disposal Protocol for 1,6-Hexanediamine Adipate
1,6-Hexanediamine adipate is classified as a combustible and corrosive hazardous material.[1] Improper disposal can pose significant risks.
Experimental Protocol for Neutralization and Disposal:
-
Preparation:
-
Work within a designated area inside a chemical fume hood.
-
Prepare a neutralizing solution, such as a saturated solution of sodium bicarbonate or a slurry of calcium hydroxide.
-
Have an inert absorbent material (e.g., sand, vermiculite) readily available in case of spills.
-
-
Neutralization:
-
Slowly and cautiously add the 1,6-Hexanediamine adipate waste to the neutralizing solution while stirring gently.
-
Be aware that the reaction may produce gas, so control the rate of addition to prevent excessive foaming and splashing.
-
-
pH Verification:
-
After the reaction has ceased, use pH paper or a calibrated pH meter to test the solution's pH.
-
The target pH should be between 6 and 8. If the solution remains acidic or basic, continue to add the appropriate neutralizing agent until the target pH is achieved.
-
-
Waste Collection and Labeling:
-
Once neutralized, collect the solution in a designated hazardous waste container.
-
The container must be clearly labeled with "Neutralized 1,6-Hexanediamine Adipate Solution" and include appropriate hazard warnings.
-
-
Final Disposal:
-
The sealed and labeled waste container must be handed over to your institution's Environmental Health and Safety (EHS) office for final disposal in accordance with local, state, and federal regulations.[1]
-
Disposal Protocol for Bis(2-ethylhexyl) adipate)
Bis(2-ethylhexyl) adipate is generally not classified as a hazardous substance.[2] However, it is crucial to handle its disposal responsibly to prevent environmental contamination.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Spill Management:
-
Final Disposal:
Disposal of this compound Lubricant Additives and Pre-forming Materials
If the "this compound" product is a lubricant additive or a pre-forming material (such as polystyrene), the disposal procedures will differ.
-
Lubricant Additives: Used lubricants may be considered non-hazardous unless they have been contaminated with hazardous substances.[6][7][8] If contaminated, they must be treated as hazardous waste.[6][7] It is essential to segregate contaminated from non-contaminated lubricants and use a certified waste management service for disposal.[6][9]
-
Pre-forming Materials (Polystyrene): Disposal options for polystyrene include recycling, where available.[10][11] Contact your local recycling facilities to determine if they accept expanded polystyrene (EPS). If recycling is not an option, it should be disposed of in the general waste.[10]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemstock.ae [chemstock.ae]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ace-oel.com [ace-oel.com]
- 7. How to Manage Lubricant Waste and Disposal [machinerylubrication.com]
- 8. mosil.com [mosil.com]
- 9. How to Properly Dispose of Used Lubricants: A Step-by-Step Guide - Valvoline™ Global Europe - EN [valvolineglobal.com]
- 10. epsole.com [epsole.com]
- 11. youtube.com [youtube.com]
Navigating the Safe Handling of "ADIPOL": A Critical Safety Guide
The term "ADIPOL" is associated with a range of commercial products, from lubricant additives and paint dispersants to polyurethane elastomers and cosmetic ingredients. For researchers, scientists, and drug development professionals, the absence of a precise chemical identifier for "this compound" necessitates a cautious approach. The first and most critical step before handling any substance is to confirm its exact chemical identity by consulting the manufacturer's Safety Data Sheet (SDS). This document is the cornerstone of laboratory safety and provides specific guidance on personal protective equipment (PPE), handling protocols, and disposal methods.
This guide offers detailed safety protocols for two potential categories of laboratory chemicals that may be referred to as "this compound": Adipoyl Chloride, a reactive chemical compound, and Polyols, which are common in polymer synthesis.
Scenario 1: Handling Adipoyl Chloride
Adipoyl chloride is a hazardous chemical that can cause severe skin burns and eye damage. Strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE) for Adipoyl Chloride
Proper PPE is the first line of defense against the hazards of adipoyl chloride. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Must provide protection against liquid splashes and be compliant with EN166 standards. |
| Hands | Chemical-Resistant Gloves | Wear suitable protective gloves for prolonged or repeated contact. |
| Body | Protective Clothing | Wear appropriate protective clothing to prevent skin contact. |
| Respiratory | Respirator | Use only in a well-ventilated area or under a chemical fume hood. |
Operational Plan for Handling Adipoyl Chloride
A systematic approach to handling adipoyl chloride minimizes the risk of exposure and accidents.
-
Preparation :
-
Ensure a chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling :
-
Always wear the appropriate PPE as specified above.
-
Handle only in a chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
In Case of Exposure :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
Disposal Plan for Adipoyl Chloride
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection : Collect waste in a designated, labeled, and sealed container.
-
Disposal Route : Dispose of the waste via a licensed waste disposal contractor.
-
Contaminated Materials : Any materials that have come into contact with adipoyl chloride should be treated as hazardous waste and disposed of accordingly.
Safe Handling Workflow for Adipoyl Chloride
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
